6-Hydroxyquinoline-5-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-hydroxyquinoline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-7-2-1-5-11-9(7)3-4-10(8)13/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVJXIJXRIXXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543848 | |
| Record name | 6-Hydroxyquinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77717-71-6 | |
| Record name | 6-Hydroxyquinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Storied Synthesis of 6-Hydroxyquinoline-5-carbaldehyde: A Technical Guide for the Modern Researcher
Abstract
6-Hydroxyquinoline-5-carbaldehyde stands as a pivotal scaffold in the annals of synthetic and medicinal chemistry. Its unique electronic and structural features, arising from the fusion of a phenol and a pyridine ring functionalized with a reactive aldehyde group, have rendered it a valuable precursor for a myriad of complex molecules, from targeted therapeutics to sophisticated chemosensors. This in-depth technical guide navigates the historical landscape of its discovery and delineates the evolution of its synthesis. We will dissect the seminal early methodologies and contrast them with contemporary, optimized protocols, providing researchers with a comprehensive understanding of the chemical causality underpinning each synthetic choice. This document is crafted to serve as a practical and insightful resource for scientists engaged in drug development and advanced chemical research, offering not just procedural details but also the strategic rationale essential for innovation.
Introduction: The Significance of the 6-Hydroxyquinoline-5-carbaldehyde Core
The quinoline framework is a cornerstone of heterocyclic chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1] The introduction of a hydroxyl group and a carbaldehyde moiety at the 6- and 5-positions, respectively, imbues the core structure with a rich chemical personality. The hydroxyl group acts as a powerful directing group in electrophilic aromatic substitution and a key site for derivatization, while the aldehyde function serves as a versatile handle for constructing more complex molecular architectures through reactions such as Schiff base formation and aldol condensations.
This unique combination of functionalities has positioned 6-hydroxyquinoline-5-carbaldehyde as a critical intermediate in the synthesis of compounds with applications in diverse fields, including but not limited to:
-
Medicinal Chemistry: As a precursor to novel antimicrobial, anticancer, and anti-inflammatory agents.[1]
-
Materials Science: In the development of fluorescent probes and chemosensors for metal ion detection.
-
Agrochemicals: As a building block for innovative pesticides and herbicides.
This guide will provide a thorough exploration of the historical and contemporary synthetic routes to this invaluable compound, empowering researchers to make informed decisions in their own synthetic endeavors.
A Historical Perspective: The Genesis of 6-Hydroxyquinoline-5-carbaldehyde
The first documented synthesis of a 6-hydroxyquinoline carbaldehyde derivative is attributed to B. Bobranski in a 1932 publication in Journal für Praktische Chemie.[2] While the full experimental details of this pioneering work are not readily accessible in modern databases, its citation in subsequent literature underscores its significance as the foundational report in the field. Bobranski's work likely involved the direct formylation of 6-hydroxyquinoline, a reaction that has since been explored and optimized through various named reactions.
The primary challenge in the synthesis of 6-hydroxyquinoline-5-carbaldehyde lies in the regioselective introduction of the formyl group onto the electron-rich quinoline ring. The hydroxyl group at the 6-position is an ortho-, para-directing activator. Consequently, electrophilic substitution is favored at the 5- and 7-positions. The synthetic chemist's task is to control the reaction conditions to favor substitution at the desired 5-position.
Synthetic Strategies: A Comparative Analysis
The synthesis of 6-hydroxyquinoline-5-carbaldehyde is typically achieved through the electrophilic formylation of 6-hydroxyquinoline. The three most prominent methods for this transformation are the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions. Each of these methods offers distinct advantages and disadvantages in terms of yield, scalability, and reaction conditions.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann, is a classic method for the ortho-formylation of phenols.[3] It involves the reaction of a phenol with chloroform in the presence of a strong base, typically an alkali metal hydroxide. The reactive electrophile is dichlorocarbene (:CCl2), which is generated in situ.
Mechanism: The reaction proceeds through the deprotonation of the phenol to form a more nucleophilic phenoxide. The phenoxide then attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate. Subsequent hydrolysis under the basic reaction conditions yields the aldehyde.
Caption: The Reimer-Tiemann reaction workflow.
Causality Behind Experimental Choices: The use of a strong base is critical for both the generation of the dichlorocarbene and the activation of the phenol. The choice of solvent and temperature can influence the ortho/para selectivity, although for many phenols, the ortho product is favored.
Limitations: The Reimer-Tiemann reaction is often plagued by low yields (typically 15-20%) and the formation of byproducts.[3] The harsh basic conditions can also be incompatible with sensitive functional groups.
The Duff Reaction
The Duff reaction, developed by James Cooper Duff, is another method for the ortho-formylation of phenols.[4] This reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, often with glycerol or boric acid as a co-reagent.[5]
Mechanism: The reaction is believed to proceed through the formation of an iminium ion from the protonated HMTA. This electrophile then attacks the activated aromatic ring. Subsequent hydrolysis of the resulting benzylamine intermediate furnishes the aldehyde.
Caption: The Duff reaction workflow.
Causality Behind Experimental Choices: The acidic conditions are necessary to generate the electrophilic iminium species from HMTA. The use of glycerol and boric acid can help to moderate the reaction and improve yields. The reaction is typically carried out at elevated temperatures (150-160 °C).[5]
Advantages and Limitations: The Duff reaction often provides better yields than the Reimer-Tiemann reaction and is experimentally simpler to perform. However, yields can still be modest, and the high reaction temperatures can be a limitation for some substrates.[6]
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] It employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide (such as N,N-dimethylformamide, DMF) and a dehydrating agent (such as phosphorus oxychloride, POCl₃).[8]
Mechanism: The Vilsmeier reagent, a chloroiminium ion, is a potent electrophile that readily attacks the activated quinoline ring. The resulting iminium salt is then hydrolyzed during the workup to afford the aldehyde.
Caption: The Vilsmeier-Haack reaction workflow.
Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is generally milder than the Reimer-Tiemann and Duff reactions and often provides higher yields. The choice of solvent and the stoichiometry of the reagents can be optimized to maximize the yield and regioselectivity.
Experimental Protocols and Data
General Protocol for Vilsmeier-Haack Formylation of 6-Hydroxyquinoline
Materials:
-
6-Hydroxyquinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of anhydrous DMF in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃) dropwise.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add a solution of 6-hydroxyquinoline in anhydrous DCM to the Vilsmeier reagent mixture dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-hydroxyquinoline-5-carbaldehyde.
Self-Validation: The identity and purity of the synthesized 6-hydroxyquinoline-5-carbaldehyde should be confirmed by spectroscopic methods.
Spectroscopic Characterization Data
The following table summarizes the expected spectroscopic data for 6-hydroxyquinoline-5-carbaldehyde, based on data for closely related compounds.[9]
| Spectroscopic Data | Description |
| ¹H NMR | The aldehyde proton (CHO) will appear as a singlet at approximately δ 10.0-10.5 ppm. Aromatic protons will be observed in the region of δ 7.0-9.0 ppm, with splitting patterns characteristic of the quinoline ring system. The hydroxyl proton (OH) will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. |
| ¹³C NMR | The aldehyde carbon will resonate at approximately δ 190-200 ppm. Aromatic carbons will be observed in the range of δ 110-160 ppm. |
| FTIR (cm⁻¹) | A strong carbonyl (C=O) stretch for the aldehyde will be present around 1680-1700 cm⁻¹. A broad O-H stretch will be observed in the region of 3200-3600 cm⁻¹. C=C and C=N stretching vibrations of the quinoline ring will appear in the 1500-1650 cm⁻¹ region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) for C₁₀H₇NO₂ will be observed at m/z = 173.05. |
Conclusion and Future Outlook
The synthesis of 6-hydroxyquinoline-5-carbaldehyde has evolved from its early discovery to the application of more refined and efficient modern synthetic methods. While the Reimer-Tiemann and Duff reactions represent historically significant approaches, the Vilsmeier-Haack reaction has emerged as a more reliable and higher-yielding alternative for the preparation of this valuable intermediate.
As the demand for novel therapeutics and advanced materials continues to grow, the development of even more efficient, sustainable, and scalable syntheses of 6-hydroxyquinoline-5-carbaldehyde will remain an area of active research. Future efforts may focus on catalytic C-H activation or flow chemistry approaches to further streamline its production. A thorough understanding of the historical and contemporary synthetic landscape, as detailed in this guide, provides the essential foundation for such future innovations.
References
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PubChem. 6-Hydroxyquinoline. National Center for Biotechnology Information. [Link]
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PubChem. 6-Hydroxyquinoline-5-carbaldehyde. National Center for Biotechnology Information. [Link]
- Bobranski, B. (1932). Über die 6-Oxy-chinolin-aldehyd-5 und einige von ihm abgeleitete 5,6-substituierte Chinolin-Derivate. Journal für Praktische Chemie, 134(1-7), 141-152.
- Duff, J. C., & Bills, E. J. (1932). A new method for the preparation of o-hydroxyaldehydes. Journal of the Chemical Society (Resumed), 1987-1987.
- Liggett, L. M., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of o-Hydroxyaldehydes. Proceedings of the Iowa Academy of Science, 52(1), 191-195.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.
- Duff, J. C. (1941). A new general method for the preparation of o-hydroxy-aldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 547-550.
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The ScholarShip at Western Kentucky University. The Duff Reaction: Researching A Modification. [Link]
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Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Life Sciences, 9(3), 1-10. [Link]
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molecular structure and conformation of 6-Hydroxyquinoline-5-carbaldehyde
An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Hydroxyquinoline-5-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 6-Hydroxyquinoline-5-carbaldehyde (C₁₀H₇NO₂). As a member of the hydroxyquinoline family, this compound holds significant potential in medicinal chemistry and materials science. This document delves into its structural features, with a particular focus on the influential role of intramolecular hydrogen bonding. It further explores the molecule's conformational landscape, spectroscopic signatures, plausible synthetic routes, and prospective applications in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and chemical sciences, offering both foundational knowledge and field-proven insights into the characterization and utilization of this important molecular scaffold.
Introduction: The Significance of the 6-Hydroxyquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] When substituted with a hydroxyl group, these molecules, known as hydroxyquinolines, gain additional functionalities that enhance their chemical and biological profiles. 6-Hydroxyquinoline-5-carbaldehyde, the subject of this guide, is a derivative that combines the quinoline nucleus with hydroxyl and carbaldehyde groups in a critical ortho-positioning. This arrangement is not merely a structural curiosity; it dictates the molecule's planarity, electronic properties, and reactivity, largely through the formation of a strong intramolecular hydrogen bond. Understanding these fundamental characteristics is paramount for harnessing its potential as a precursor in the synthesis of novel therapeutic agents and functional materials.[3][4]
Molecular Structure and Intramolecular Interactions
The foundational aspect of understanding 6-Hydroxyquinoline-5-carbaldehyde lies in its molecular architecture. Its key identifiers are provided in Table 1.
| Identifier | Value |
| IUPAC Name | 6-hydroxyquinoline-5-carbaldehyde[5] |
| CAS Number | 77717-71-6[5] |
| Molecular Formula | C₁₀H₇NO₂[5] |
| Molecular Weight | 173.17 g/mol [5] |
| SMILES | C1=CC2=C(C=CC(=C2C=O)O)N=C1[5] |
The defining structural feature of 6-Hydroxyquinoline-5-carbaldehyde is the presence of a hydroxyl group at the C6 position and a carbaldehyde group at the C5 position of the quinoline ring. This ortho-arrangement facilitates the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the aldehyde. This interaction creates a pseudo-six-membered ring, which significantly influences the molecule's overall geometry and properties. While a specific crystal structure for 6-Hydroxyquinoline-5-carbaldehyde is not publicly available, extensive studies on analogous o-hydroxyaryl aldehydes and a closely related crystal structure of 8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde confirm the presence and planarity-inducing nature of such intramolecular hydrogen bonds.[6]
Conformational Analysis and Rotational Dynamics
The conformation of 6-Hydroxyquinoline-5-carbaldehyde is primarily dictated by the orientation of the carbaldehyde group relative to the quinoline ring. The intramolecular hydrogen bond significantly restricts the free rotation around the C5-C(CHO) single bond. This results in two predominant planar conformers, which can be designated as syn and anti with respect to the relative orientation of the C=O and C6-O bonds.
Computational studies on similar aromatic aldehydes suggest that the rotational barrier between these conformers is significant, often in the range of 20-23 kcal/mol.[7] The transition state for this rotation involves the breaking of the intramolecular hydrogen bond, leading to a high-energy, non-planar conformation. The relative stability of the planar conformers is influenced by a delicate balance of steric and electronic effects.
Protocol 5.1: Synthesis via Vilsmeier-Haack Reaction
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), cool a solution of dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring.
-
Reaction with Substrate: To the Vilsmeier reagent prepared in step 1, add a solution of 6-hydroxyquinoline in DMF dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture and pour it into ice-water. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product. Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.
The reactivity of 6-Hydroxyquinoline-5-carbaldehyde is governed by its three functional groups: the nucleophilic hydroxyl group, the electrophilic carbaldehyde group, and the basic quinoline nitrogen. The aldehyde can undergo typical reactions such as oxidation, reduction, and condensation to form Schiff bases. The hydroxyl group can be alkylated or acylated, and the quinoline nitrogen can be protonated or coordinated to metal ions.
Potential Applications in Drug Development
The 8-hydroxyquinoline scaffold is well-established for its diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects. [4]Similarly, 6-hydroxyquinoline derivatives have shown promise as antimicrobial agents. [8]The presence of the carbaldehyde group in 6-Hydroxyquinoline-5-carbaldehyde makes it a versatile intermediate for the synthesis of a wide range of derivatives, such as Schiff bases, which are known to possess a broad spectrum of biological activities. [9]The ability of the hydroxyquinoline moiety to chelate metal ions is also a key aspect of its biological activity, as this can interfere with essential metal-dependent enzymes in pathogens or cancer cells. Therefore, 6-Hydroxyquinoline-5-carbaldehyde represents a valuable starting point for the development of novel therapeutic agents.
Conclusion
6-Hydroxyquinoline-5-carbaldehyde is a molecule of significant interest due to its unique structural features and potential for further chemical modification. Its conformation is largely governed by a strong intramolecular hydrogen bond, which enforces a planar geometry and influences its spectroscopic and reactive properties. While a definitive crystal structure is yet to be reported, a comprehensive understanding of its molecular architecture can be achieved through comparative analysis with related compounds and computational modeling. The synthetic accessibility of this compound, coupled with the known biological activities of the hydroxyquinoline scaffold, positions 6-Hydroxyquinoline-5-carbaldehyde as a valuable building block for the design and synthesis of new molecules with potential applications in drug discovery and materials science.
References
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]
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6-Hydroxyquinoline-5-carbaldehyde. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
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Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Publishing. Retrieved January 27, 2026, from [Link]
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Biological Activities of Quinoline Derivatives. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]
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Nycz, J. E., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 26(23), 7339. [Link]
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Vijayakumar, V. (2016). An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research, 9(3), 629-634. [Link]
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Faizi, M. S., et al. (2017). Crystal structure and DFT study of 8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 791–794. [Link]
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Kryachko, I., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 594. [Link]
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Abdel-Wahab, B. F., et al. (2021). Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling. Journal of Computational Chemistry, 42(20), 1435-1451. [Link]
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Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. (2009). ResearchGate. Retrieved January 27, 2026, from [Link]
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Al-Busafi, S. N., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4963. [Link]
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The Cambridge Structural Database (CSD). (n.d.). CCDC. Retrieved January 27, 2026, from [Link]
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DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Sundaraganesan, N., & Ilangovan, A. (2007). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(4), 969-977. [Link]
-
Kucuk, C. (2022). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 13(3), 269-282. [Link]
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Methodological & Application
Synthesis of Novel Schiff Bases from 6-Hydroxyquinoline-5-carbaldehyde: A Detailed Protocol for Pharmaceutical Research
Introduction: The Significance of Schiff Bases in Modern Drug Discovery
Schiff bases, characterized by the azomethine functional group (-C=N-), are a versatile class of organic compounds with significant importance in medicinal chemistry. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone. Their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, have made them a focal point in the development of novel therapeutic agents.[1][2] The imine bond is crucial for their biological activity, and their ability to form stable complexes with metal ions further expands their potential applications in catalysis and material science.[1]
This application note provides a detailed experimental procedure for the synthesis of Schiff bases derived from 6-hydroxyquinoline-5-carbaldehyde. The quinoline moiety is a key pharmacophore found in numerous clinically approved drugs, and its incorporation into Schiff base structures is a promising strategy for the discovery of new drug candidates. This protocol is designed for researchers and scientists in the field of drug development, offering a robust and reproducible method for synthesizing these valuable compounds.
The synthesis of the precursor, 6-hydroxyquinoline-5-carbaldehyde, is typically achieved through the Vilsmeier-Haack reaction, an efficient method for the formylation of electron-rich aromatic rings using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] This reaction provides a reliable route to the starting aldehyde, which is the cornerstone of the subsequent Schiff base synthesis.
Reaction Mechanism and Workflow
The synthesis of a Schiff base from 6-hydroxyquinoline-5-carbaldehyde and a primary amine proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the stable imine product. The reaction is often catalyzed by a few drops of a weak acid.
Below is a generalized workflow for the synthesis and characterization of Schiff bases from 6-hydroxyquinoline-5-carbaldehyde.
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step-by-step guide for metal complex synthesis using 6-Hydroxyquinoline-5-carbaldehyde
An In-Depth Guide to the Synthesis and Characterization of Metal Complexes Utilizing 6-Hydroxyquinoline-5-carbaldehyde and its Schiff Base Derivatives
For researchers, scientists, and professionals in drug development, 6-hydroxyquinoline and its derivatives represent a cornerstone class of ligands in coordination chemistry. Their capacity to form stable and biologically active metal complexes has made them invaluable tools in the pursuit of novel therapeutic agents and advanced materials.[1][2] This guide provides a detailed exploration of the synthesis of metal complexes derived from 6-Hydroxyquinoline-5-carbaldehyde, with a particular focus on its conversion to versatile Schiff base ligands prior to metal chelation. We will delve into the mechanistic rationale behind the synthetic steps, provide detailed protocols, and outline the essential characterization techniques required to validate the final products.
The unique structure of 6-Hydroxyquinoline-5-carbaldehyde offers a trifecta of reactive sites: the quinoline nitrogen, the phenolic hydroxyl group, and the aromatic aldehyde. While the nitrogen and deprotonated hydroxyl group are the primary coordination sites for metal ions[3][4], the aldehyde group provides a gateway for expanding the ligand framework through Schiff base condensation. This reaction with a primary amine yields an imine (-C=N-) linkage, creating a new, often polydentate, ligand with altered electronic properties and steric profile, thereby enabling fine-tuning of the resulting metal complex's biological activity and physical properties.[1][5]
Part 1: The Foundational Chemistry: From Ligand to Complex
The synthesis is typically a two-stage process: first, the formation of a Schiff base ligand, and second, the chelation of a metal ion.
The "Why" of Schiff Base Formation
The condensation reaction between the aldehyde group of 6-Hydroxyquinoline-5-carbaldehyde and a primary amine is a classic example of nucleophilic addition followed by dehydration.[6] This step is critical as it installs the imine nitrogen, which can act as an additional donor site for metal coordination. The choice of the primary amine is a key variable for tuning the properties of the final complex. Amines bearing additional functional groups (e.g., hydroxyls, carboxylates, or other heteroatoms) can increase the denticity of the ligand, leading to more stable, multidentate complexes. A mild acid catalyst, such as glacial acetic acid, is often employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.[7]
The Principles of Metal Chelation
The coordination of a metal ion to the Schiff base ligand involves the formation of coordinate covalent bonds. The ligand acts as a Lewis base, donating electron pairs from its donor atoms (typically the quinoline nitrogen, the deprotonated hydroxyl oxygen, and the imine nitrogen) to the electron-deficient metal center (a Lewis acid).[8] The reaction is generally performed in a solvent like ethanol or methanol.[9] The addition of a base is often necessary to deprotonate the phenolic hydroxyl group, making the oxygen a stronger, anionic donor and promoting the formation of a stable chelate ring.[10][11] The stoichiometry of the reactants (metal-to-ligand ratio) will determine the final structure of the complex, which can range from mononuclear to polynuclear species.[12]
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative Schiff base and its subsequent metal complex.
Protocol 1: Synthesis of a Schiff Base Ligand
(Example: Condensation with 2-Aminophenol)
Objective: To synthesize a tridentate Schiff base ligand via the condensation of 6-Hydroxyquinoline-5-carbaldehyde and 2-Aminophenol.
Materials:
-
6-Hydroxyquinoline-5-carbaldehyde
-
2-Aminophenol
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.73 g (10 mmol) of 6-Hydroxyquinoline-5-carbaldehyde in 30 mL of absolute ethanol. Stir the solution gently and warm if necessary to achieve full dissolution.
-
Amine Addition: To this solution, add a solution of 1.09 g (10 mmol) of 2-aminophenol dissolved in 20 mL of absolute ethanol.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.[7]
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or water bath. Maintain reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Precipitation and Cooling: After the reflux period, remove the flask from the heat source and allow it to cool slowly to room temperature. A precipitate of the Schiff base ligand should form. To maximize yield, cool the flask further in an ice bath for 30 minutes.[7]
-
Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with two small portions of cold ethanol to remove any unreacted starting materials.
-
Drying: Air-dry the purified Schiff base ligand on the filter paper, then transfer it to a desiccator for complete drying.
Protocol 2: Synthesis of a Cu(II) Schiff Base Complex
Objective: To synthesize a copper(II) complex using the Schiff base ligand prepared in Protocol 1.
Materials:
-
Synthesized Schiff Base Ligand
-
Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O]
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Ligand Solution Preparation: Dissolve the dried Schiff base ligand (e.g., 2.64 g, 10 mmol) in 40 mL of warm methanol in a 100 mL round-bottom flask with stirring.[9]
-
Metal Salt Solution Preparation: In a separate beaker, dissolve copper(II) acetate monohydrate (e.g., 0.99 g, 5 mmol, for a 2:1 ligand-to-metal ratio) in 20 mL of methanol.
-
Complexation Reaction: Add the metal salt solution dropwise to the warm, stirring ligand solution. A color change and/or the formation of a precipitate is typically observed immediately.[9]
-
Reaction Completion: Stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure the completion of the reaction.[10]
-
Isolation of the Complex: After cooling to room temperature, collect the precipitated metal complex by filtration.[11]
-
Purification: Wash the solid product thoroughly with methanol to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.[10]
-
Drying: Dry the purified metal complex in a vacuum oven at a moderate temperature (e.g., 60-70 °C) or in a desiccator over a suitable drying agent.[10]
Part 3: Structural Elucidation and Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complexes. A combination of spectroscopic and analytical techniques is required.[12]
| Technique | Purpose | Expected Observations for a Schiff Base Complex |
| FT-IR Spectroscopy | To identify functional groups and confirm coordination. | Disappearance of the aldehyde C=O stretch (~1680 cm⁻¹). Appearance of a new imine (C=N) stretch (~1600-1630 cm⁻¹). A shift in the C=N and phenolic C-O bands upon complexation. Appearance of new low-frequency bands corresponding to M-O and M-N bonds.[8] |
| ¹H NMR Spectroscopy | To confirm the ligand structure and chelation. | Disappearance of the aldehyde proton signal (~9-10 ppm). Appearance of a new imine proton signal (~8-9 ppm). Disappearance of the phenolic -OH proton signal upon complexation, indicating deprotonation and coordination. Shifts in the positions of aromatic protons due to the influence of the metal ion.[12] |
| UV-Visible Spectroscopy | To study electronic transitions and infer geometry. | Intense bands in the UV region due to π→π* and n→π* transitions within the ligand. New bands in the visible region for transition metal complexes, corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which are indicative of the complex's geometry (e.g., octahedral, square planar).[9] |
| Mass Spectrometry (ESI-MS) | To determine the molecular weight of the complex. | A molecular ion peak [M]⁺ or related fragments (e.g., [M+H]⁺) corresponding to the calculated molecular weight of the proposed complex structure.[12] |
| Elemental Analysis (C,H,N) | To determine the empirical formula. | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed formula of the complex, confirming the metal-to-ligand stoichiometry.[11] |
| Molar Conductivity | To determine the electrolytic nature of the complex. | Low molar conductivity values in a suitable solvent (e.g., DMF) indicate a non-electrolytic nature, suggesting that any anions (e.g., chloride, acetate) are part of the coordination sphere or absent altogether.[12] |
Part 4: Visualizing the Synthesis and Workflow
Diagrams can effectively illustrate the chemical transformations and the overall experimental process.
Caption: Reaction scheme for the two-step synthesis of a metal complex.
Caption: Experimental workflow from synthesis to characterization.
Part 5: Applications and Future Directions
Metal complexes derived from quinoline-based Schiff bases are subjects of intense research due to their broad spectrum of biological activities.[1] They have shown promise as anticancer agents, often exhibiting enhanced cytotoxicity compared to the free ligands, potentially through mechanisms involving ROS generation and DNA interaction.[13] Furthermore, their antibacterial, antifungal, and antiviral properties make them attractive candidates for combating infectious diseases.[14] The ability to systematically modify both the quinoline core and the amine precursor allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation metal-based drugs.
References
- Benchchem. (n.d.). Synthesis of Metal Complexes with 8-Hydroxyquinoline-2-carbaldehyde: Application Notes and Protocols for Researchers.
- Taylor & Francis Online. (n.d.). Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes.
- ACS Omega. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Publications.
- Baghdad Science Journal. (2007). Synthesis and characterization of mixed ligand complexes of 8- hydroxy quinoline and Schiff base with some metal ions.
- CKT College. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview.
- ResearchGate. (2025). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes.
- Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- ResearchGate. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.
- Inorganic Chemistry. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. ACS Publications.
- MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
- Open Journal of Applied Sciences. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
- MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.
- CORE. (n.d.). Synthesis of Metal Complexes Fe(II), Co(II), Ni(II) of Monodentate Schiff Bases Derived from Aromatic Aldehyde.
- Bibliomed. (n.d.). SYNTHESIS OF SCHIFF BASE METAL COMPLEXES: A CONCISE REVIEW.
- IONiC / VIPEr. (n.d.). Schiff Base Synthesis Experiment.
- YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application.
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- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: 6-Hydroxyquinoline-5-carbaldehyde in Fluorescent Sensor Development
An In-Depth Technical Guide
Introduction: The Unique Potential of 6-Hydroxyquinoline-5-carbaldehyde
6-Hydroxyquinoline-5-carbaldehyde is a heterocyclic aromatic compound that has emerged as a powerful and versatile scaffold in the design of fluorescent chemosensors.[1][2] Its utility stems from a unique combination of intrinsic photophysical properties and a strategically positioned reactive aldehyde group. The core quinoline structure is a well-established fluorophore, but the presence of the hydroxyl group ortho to the ring nitrogen introduces complex and highly sensitive excited-state dynamics, notably the potential for Excited-State Intramolecular Proton Transfer (ESIPT).[2][3] This process, where a proton is transferred from the hydroxyl group to the quinoline nitrogen upon photoexcitation, is exquisitely sensitive to the molecule's microenvironment, including pH, solvent polarity, and, most importantly, the presence of analytes.[2][3]
The aldehyde functional group at the 5-position serves as a versatile chemical handle, allowing for the straightforward synthesis of more complex sensor molecules, most commonly through the formation of Schiff bases.[4] This modular design strategy allows researchers to couple the environmentally sensitive fluorophore of 6-hydroxyquinoline with a wide array of analyte recognition moieties, creating tailored sensors for specific targets like metal ions and anions. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for leveraging 6-Hydroxyquinoline-5-carbaldehyde in modern fluorescent sensor development.
Core Sensing Mechanisms: From Quenched to "Turn-On" Fluorescence
The design of sensors based on this scaffold primarily exploits two key photophysical mechanisms: Chelation-Enhanced Fluorescence (CHEF) and the modulation of ESIPT.
-
Chelation-Enhanced Fluorescence (CHEF): Many quinoline derivatives are inherently weakly fluorescent due to processes like photoinduced electron transfer (PET) or C=N isomerization in Schiff base derivatives, which provide non-radiative decay pathways for the excited state.[5] Upon chelation with a target metal ion, the sensor molecule forms a rigid, planar complex. This structural rigidity restricts intramolecular rotations and vibrations, effectively blocking the non-radiative decay channels. As a result, the molecule is forced to release its energy radiatively, leading to a significant enhancement in fluorescence intensity—a "turn-on" response.[4][6]
-
Modulation of Excited-State Intramolecular Proton Transfer (ESIPT): The ESIPT process in 6-hydroxyquinoline derivatives results in a tautomeric form with a distinct, large Stokes shift emission.[3] When an analyte binds to the hydroxyl and quinoline nitrogen sites, it can inhibit this proton transfer process. This inhibition prevents the formation of the tautomer, causing the fluorescence to either decrease or shift to a shorter wavelength corresponding to the emission of the original (enol) form. This change in the emission profile provides a ratiometric or "turn-off" signal for analyte detection.
The interplay of these mechanisms allows for the rational design of sensors with high sensitivity and selectivity for a diverse range of analytes.
Caption: General synthesis of a Schiff base sensor.
Case Study: Aluminum (Al³⁺) Detection
A number of sensors derived from 8-hydroxyquinoline carbaldehyde (a close isomer) have demonstrated high selectivity for Al³⁺. [4]A Schiff base sensor, when unbound, is typically in a flexible conformation and exhibits weak fluorescence. Upon the addition of Al³⁺, the ion coordinates with the phenoxy oxygen, the imine nitrogen, and the quinoline nitrogen. This forms a rigid 1:1 complex, leading to a significant "turn-on" fluorescent response due to the CHEF mechanism. [4][7]Such sensors have achieved detection limits well below the World Health Organization (WHO) guidelines for aluminum in drinking water (7.41 µM), highlighting their practical applicability. [7]
| Parameter | Sensor Performance Data (Representative) | Source |
|---|---|---|
| Analyte | Aluminum (Al³⁺) | [4][7] |
| Response Type | Fluorescence "Turn-On" | [4] |
| Detection Limit (LOD) | 0.1 µM - 1 µM | [4][7] |
| Binding Stoichiometry | 1:1 (Sensor:Al³⁺) | [7] |
| Solvent/Medium | Aqueous / Mixed aqueous-organic | [4][7]|
Protocols for Sensor Development and Evaluation
Protocol 1: Synthesis of a Representative Schiff Base Sensor
Objective: To synthesize a fluorescent sensor via Schiff base condensation of 6-Hydroxyquinoline-5-carbaldehyde and benzohydrazide.
Materials:
-
6-Hydroxyquinoline-5-carbaldehyde (1.0 mmol)
-
Benzohydrazide (1.0 mmol)
-
Absolute Ethanol (25 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for filtration and recrystallization
Procedure:
-
Dissolve 6-Hydroxyquinoline-5-carbaldehyde (173 mg, 1.0 mmol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Stir until fully dissolved.
-
Add benzohydrazide (136 mg, 1.0 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (~80°C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
A solid precipitate should form. If not, reduce the solvent volume under vacuum.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final sensor.
-
Self-Validation: Confirm the structure of the synthesized sensor using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Spectroscopic Evaluation of the Sensor for Al³⁺ Detection
Objective: To characterize the photophysical response of the synthesized sensor towards Al³⁺ and determine its selectivity and sensitivity.
Materials & Instrumentation:
-
Fluorometer and UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Synthesized sensor stock solution (1.0 mM in DMSO)
-
Al³⁺ stock solution (10 mM in deionized water, from AlCl₃)
-
Stock solutions of various interfering metal ions (10 mM, e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Zn²⁺)
-
Buffer solution (e.g., HEPES, pH 7.4)
Procedure:
-
Preparation of Working Solutions:
-
Prepare a 10 µM working solution of the sensor by diluting the DMSO stock solution in the desired buffer/solvent mixture (e.g., HEPES buffer with 1% DMSO). Causality: DMSO is used to dissolve the organic sensor, but its final concentration is kept low to minimize solvent effects in the aqueous buffer, mimicking physiological conditions.
-
-
Fluorescence Titration:
-
Place 2 mL of the 10 µM sensor solution into a cuvette.
-
Record the initial fluorescence emission spectrum (e.g., Ex: 410 nm, Em: 450-650 nm).
-
Incrementally add small aliquots of the Al³⁺ stock solution (e.g., 2 µL additions, corresponding to 0.1, 0.2, 0.3... equivalents).
-
After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the new fluorescence spectrum.
-
Continue until the fluorescence intensity reaches a plateau. Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺.
-
-
Selectivity (Competition) Experiment:
-
Prepare a series of cuvettes, each containing 2 mL of the 10 µM sensor solution.
-
To each cuvette, add a significant excess (e.g., 10 equivalents) of a different potential interfering metal ion. Record the fluorescence spectrum.
-
Next, to this same mixture, add the target analyte, Al³⁺ (e.g., 2 equivalents). Record the spectrum again.
-
Trustworthiness Check: A highly selective sensor will show a significant fluorescence change only upon the addition of Al³⁺, with minimal response to other ions.
-
-
Determination of Detection Limit (LOD):
-
Record the fluorescence spectra of 10-15 blank samples (sensor solution only).
-
Calculate the standard deviation (σ) of the blank measurements.
-
Perform a linear fit of the initial portion of the fluorescence titration curve (Intensity vs. [Al³⁺]). The slope of this line is K.
-
Calculate the LOD using the formula: LOD = 3σ / K . This value represents the lowest concentration of the analyte that can be reliably distinguished from the blank.
-
Caption: Experimental workflow for sensor development.
Conclusion and Future Outlook
6-Hydroxyquinoline-5-carbaldehyde stands as a cornerstone building block for the development of fluorescent chemosensors. Its favorable photophysical properties, combined with its synthetic accessibility, enable the creation of sensitive and selective probes for a wide array of biologically and environmentally relevant analytes. The straightforward Schiff base chemistry allows for modular design, where the recognition unit can be fine-tuned to achieve desired specificity. Future research will likely focus on developing sensors with enhanced water solubility for in-vivo applications, two-photon absorption capabilities for deeper tissue imaging, and multi-analyte detection systems built upon this versatile quinoline scaffold.
References
- A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses. (2023). PubMed Central.
- 8-Hydroxyquinoline-5-carbaldehyde Schiff-base as a highly selective and sensitive Al3+ sensor in weak acid aqueous medium. (2025). ResearchGate.
- Kim, C., et al. (2014). A new multifunctional Schiff base as fluorescence sensor for Al3+ and colorimetric sensor for CN- in aqueous media. Dalton Transactions.
- Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). MDPI.
- Quinoline-Based Fluorescence Sensors. (n.d.). ResearchGate.
- Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). MDPI.
- 6-Hydroxyquinoline-5-carbaldehyde. (n.d.). PubChem.
- An In-depth Technical Guide to the Fluorescence Properties of 6-Hydroxyquinoline. (n.d.). BenchChem.
- Excited-State Intramolecular Proton Transfer: A Short Introductory Review. (2021). PMC - NIH.
- Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications. (2025). Arabian Journal of Chemistry.
Sources
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- 3. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Use of 6-Hydroxyquinoline-5-carbaldehyde Derivatives as Antibacterial Agents
Introduction: A New Scaffold in the Fight Against Antimicrobial Resistance
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antibacterial agents.[1] Historically, quinoline-based compounds have been a rich source of potent antimicrobial drugs, with fluoroquinolones being a prominent example.[1][2] The core quinoline structure is a "privileged scaffold" in medicinal chemistry, amenable to diverse chemical modifications that can tune its biological activity.[3]
Within this class, derivatives of 8-hydroxyquinoline have demonstrated a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[3][4][5] This has led researchers to explore other hydroxylated quinoline scaffolds as potential starting points for new drug discovery campaigns. This document focuses on a promising, yet less explored, scaffold: 6-Hydroxyquinoline-5-carbaldehyde . The strategic placement of the hydroxyl and carbaldehyde groups on the quinoline ring offers unique opportunities for chemical derivatization, creating libraries of compounds with potentially novel mechanisms of action or improved efficacy against resistant bacterial strains.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and characterization of 6-Hydroxyquinoline-5-carbaldehyde derivatives as potential antibacterial agents. The protocols herein are designed to be self-validating and are grounded in established microbiological and pharmacological principles.
Synthesis of 6-Hydroxyquinoline-5-carbaldehyde Derivatives
The synthesis of a diverse library of derivatives is the foundational step in exploring the potential of the 6-Hydroxyquinoline-5-carbaldehyde scaffold. A common and versatile approach involves a multi-step synthesis that allows for the introduction of various functional groups to probe structure-activity relationships (SAR). A generalized synthetic pathway is outlined below.
General Synthetic Protocol: A Representative Example
A robust method for preparing the quinoline core is the Skraup-Doebner-von Miller reaction or similar cyclization strategies. The following is a representative, generalized protocol for the synthesis of a substituted 6-hydroxyquinoline, followed by formylation at the 5-position.
-
Synthesis of the 6-Hydroxyquinoline Core:
-
In a round-bottom flask, combine a p-aminophenol derivative (1 equivalent), glycerol (3 equivalents), and a suitable acid catalyst such as sulfuric acid.
-
Add an oxidizing agent, such as arsenic pentoxide or the nitrobenzene corresponding to the starting aniline.
-
Heat the mixture cautiously under reflux for several hours (e.g., 4-6 hours). The reaction is often vigorous and requires careful temperature control.
-
After cooling, dilute the reaction mixture with water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purify the crude 6-hydroxyquinoline derivative by recrystallization or column chromatography.[6]
-
-
Formylation at the 5-Position (Vilsmeier-Haack Reaction):
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C.
-
Add the synthesized 6-hydroxyquinoline derivative to the Vilsmeier reagent.
-
Heat the reaction mixture (e.g., 60-80°C) for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a base to precipitate the 6-Hydroxyquinoline-5-carbaldehyde derivative.
-
Collect the solid by filtration and purify by recrystallization.
-
-
Derivatization of the Carbaldehyde:
-
The carbaldehyde group is a versatile handle for creating a wide array of derivatives, such as Schiff bases, by reacting it with various primary amines.
-
Dissolve the 6-Hydroxyquinoline-5-carbaldehyde derivative in a suitable solvent (e.g., ethanol).
-
Add the desired primary amine (1 equivalent) and a catalytic amount of acid (e.g., acetic acid).
-
Reflux the mixture for 2-4 hours.
-
The resulting Schiff base derivative often precipitates upon cooling and can be purified by recrystallization.
-
Synthetic Workflow Diagram
Caption: Generalized synthetic workflow for producing a library of 6-Hydroxyquinoline-5-carbaldehyde derivatives.
Proposed Mechanism of Antibacterial Action
The established mechanism for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[7][8] These enzymes are essential for managing DNA supercoiling, a critical process during DNA replication, repair, and transcription.[9][10] By binding to the enzyme-DNA complex, quinolones trap the enzymes in a state where they have cleaved the DNA but cannot re-ligate it, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[7][8]
It is hypothesized that 6-Hydroxyquinoline-5-carbaldehyde derivatives exert their antibacterial effects through a similar mechanism. The planar quinoline ring can intercalate into the bacterial DNA, while various substituents can interact with the enzyme pockets, enhancing binding affinity and inhibitory activity. Additionally, some quinoline derivatives have been shown to disrupt the integrity of the bacterial cell membrane, suggesting a potential multi-target mechanism of action.[2]
Mechanism of Action Diagram
Caption: Proposed mechanism of action for 6-Hydroxyquinoline-5-carbaldehyde derivatives targeting bacterial DNA replication.
Protocols for In Vitro Antibacterial Evaluation
A systematic evaluation of the antibacterial properties of newly synthesized compounds is crucial. The following protocols describe standard assays for determining the potency and spectrum of activity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12] The broth microdilution method is a gold-standard, quantitative technique.[11][13]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of MHB.
-
Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[11]
-
-
Compound Dilution:
-
In the first column of a 96-well plate, add 200 µL of the test compound at its highest desired concentration.
-
Add 100 µL of MHB to all other wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-24 hours.[11]
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.
-
MIC Determination Workflow
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14] This assay distinguishes bactericidal (killing) from bacteriostatic (inhibitory) activity.
Procedure:
-
Perform an MIC test as described above.
-
From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an antibiotic-free agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][15]
MBC Determination Workflow
Caption: Workflow for the determination of Minimum Bactericidal Concentration (MBC) following an MIC assay.
Protocol 3: Anti-Biofilm Activity Assay
Bacterial biofilms are a major cause of persistent and chronic infections.[16] This protocol uses crystal violet staining to quantify the ability of a compound to inhibit biofilm formation.[17]
Materials:
-
96-well flat-bottomed microtiter plates
-
Tryptic Soy Broth (TSB) or other biofilm-promoting medium
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate as described for the MIC assay.
-
Add the prepared bacterial inoculum (adjusted to ~1 x 10⁶ CFU/mL) to each well.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Add 200 µL of 30% acetic acid to each well to solubilize the stain from the biofilm.[18]
-
Read the absorbance at 595 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.
Anti-Biofilm Assay Workflow
Caption: Step-by-step workflow for the crystal violet anti-biofilm assay.
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the 6-Hydroxyquinoline-5-carbaldehyde scaffold is key to optimizing antibacterial potency. SAR studies help identify which chemical features are critical for activity.[2][19] For example, adding electron-withdrawing groups (like chlorine) or lipophilic moieties can influence cell penetration and target binding.[4] All quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Example Data Summary for 6-Hydroxyquinoline-5-carbaldehyde Derivatives
| Compound ID | R-Group on Schiff Base Nitrogen | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus |
| HQ-001 | Phenyl | 16 | 64 | 32 |
| HQ-002 | 4-Chlorophenyl | 8 | 32 | 16 |
| HQ-003 | 4-Methoxyphenyl | 32 | >128 | 64 |
| HQ-004 | Cyclohexyl | 64 | >128 | >128 |
| Ciprofloxacin | (Reference) | 0.5 | 0.015 | 1 |
Cytotoxicity and Safety Evaluation
A crucial aspect of drug development is ensuring that a compound is selectively toxic to bacteria without harming host cells.[20] Cytotoxicity assays are essential for determining the therapeutic window of a potential antibacterial agent.[21]
Protocol 4: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[21]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 24-48 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm. A decrease in absorbance compared to untreated cells indicates cytotoxicity.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.[22]
Cytotoxicity Testing Workflow
Caption: General workflow for assessing compound cytotoxicity using the MTT assay.
Conclusion
The 6-Hydroxyquinoline-5-carbaldehyde scaffold represents a promising starting point for the development of novel antibacterial agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its structural similarity to known quinolone antibiotics suggests a potent mechanism of action. By employing the systematic protocols for synthesis, antibacterial evaluation, and cytotoxicity testing outlined in these application notes, researchers can efficiently identify and optimize lead compounds, contributing to the critical effort to combat antimicrobial resistance.
References
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Shomu's Biology. (2022). Mechanism of action of quinolone antibiotics. YouTube. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. National Institutes of Health. Available at: [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
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ResearchGate. (2025). Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives | Request PDF. Available at: [Link]
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National Center for Biotechnology Information. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. Available at: [Link]
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PubChem. (n.d.). 6-Hydroxyquinoline-5-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. National Institutes of Health. Available at: [Link]
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MDPI. (n.d.). The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). Available at: [Link]
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Springer. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. National Institutes of Health. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Mechanism of Quinolone Action and Resistance. National Institutes of Health. Available at: [Link]
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Wikipedia. (n.d.). Quinolone antibiotic. Available at: [Link]
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Nature. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]
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APEC. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. National Institutes of Health. Available at: [Link]
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health. Available at: [Link]
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ACS Publications. (2023). In Silico Molecular Docking Analysis, Cytotoxicity, and Antibacterial Activities of Constituents of Fruits of Cucumis dipsaceus. American Chemical Society. Available at: [Link]
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ResearchGate. (2025). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Mechanism of action of and resistance to quinolones. National Institutes of Health. Available at: [Link]
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U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]
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Bio-protocol. (2025). 2.7. Minimum Bactericidal Concentration (MBC) Assay. Available at: [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]
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ResearchGate. (n.d.). The mechanism of action of antibacterial (fluoro)quinolones. Available at: [Link]
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World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
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Journal of Visualized Experiments. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Available at: [Link]
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Journal of Visualized Experiments. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Available at: [Link]
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SciSpace. (n.d.). Synthesis of derivatives of quinoline. Available at: [Link]
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National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). National Institutes of Health. Available at: [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2021). Clinical Breakpoint Tables. Available at: [Link]
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Queen's University Belfast. (2019). Biofilms: Novel Strategies Based on Antimicrobial Peptides. Available at: [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
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MDPI. (n.d.). A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. Available at: [Link]
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YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available at: [Link]
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ResearchGate. (n.d.). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives | Request PDF. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Available at: [Link]
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Application Note: 6-Hydroxyquinoline-5-carbaldehyde as a Pivotal Precursor in the Synthesis of Novel Heterocyclic Scaffolds
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Strategic Value of 6-Hydroxyquinoline-5-carbaldehyde
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning antimalarial, anticancer, anti-inflammatory, and antibacterial domains.[1][2][3][4] Its rigid, planar structure and ability to intercalate with biological macromolecules make it a "privileged scaffold" in drug design. Within this important class of compounds, 6-hydroxyquinoline-5-carbaldehyde emerges as a uniquely versatile and powerful building block for the synthesis of complex, fused heterocyclic systems.
The strategic placement of three key functional groups—the quinoline nitrogen, a hydroxyl group, and an aldehyde—within a compact ortho-relationship (phenolic hydroxyl ortho to the aldehyde) endows this molecule with a distinctive reactivity profile. The aldehyde provides a reactive handle for condensation and multicomponent reactions, while the hydroxyl group can act as an intramolecular nucleophile, facilitating cyclization events to form novel oxygen-containing rings. This application note provides an in-depth guide to leveraging the unique chemistry of 6-hydroxyquinoline-5-carbaldehyde, presenting detailed protocols and the scientific rationale behind the synthetic strategies.
Physicochemical Profile
A clear understanding of the starting material is fundamental. The key properties of 6-hydroxyquinoline-5-carbaldehyde are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-hydroxyquinoline-5-carbaldehyde | PubChem[5] |
| Molecular Formula | C₁₀H₇NO₂ | PubChem[5] |
| Molecular Weight | 173.17 g/mol | PubChem[5] |
| CAS Number | 77717-71-6 | PubChem[5] |
| Appearance | (Typically) Yellow to brown solid | - |
| SMILES | C1=CC2=C(C=CC(=C2C=O)O)N=C1 | PubChem[5] |
Synthetic Pathways and Experimental Protocols
The reactivity of 6-hydroxyquinoline-5-carbaldehyde allows for several strategic approaches to construct diverse heterocyclic frameworks. Here, we detail two of the most powerful methods: Knoevenagel condensation followed by intramolecular cyclization and one-pot multicomponent reactions.
Workflow Overview
The general strategy involves leveraging the aldehyde as an electrophilic site to introduce new fragments, followed by cyclization, often involving the adjacent hydroxyl group, to build fused ring systems.
Caption: General synthetic workflows using 6-hydroxyquinoline-5-carbaldehyde.
Strategy 1: Synthesis of Pyrano[3,2-f]quinolines via Condensation-Cyclization
This approach is a classic and highly effective method for constructing pyran-fused quinolines. The reaction proceeds via a Knoevenagel condensation between the aldehyde and an active methylene compound, followed by an intramolecular O-cyclization (Michael addition) of the phenolic hydroxyl group onto the newly formed electron-deficient double bond.
Causality and Mechanistic Insight
The choice of a basic catalyst (like piperidine) is crucial. It serves to deprotonate the active methylene compound, generating a nucleophilic carbanion that attacks the electrophilic aldehyde carbon. The subsequent dehydration step is often spontaneous or promoted by heat. The final intramolecular cyclization is favored due to the formation of a stable six-membered pyran ring fused to the quinoline core. This tandem reaction efficiently builds molecular complexity from simple precursors.
Caption: Reaction scheme for pyrano[3,2-f]quinoline synthesis.
Protocol 1: Synthesis of 2-Amino-4H-pyrano[3,2-f]quinoline-3-carbonitrile
This protocol details the reaction of 6-hydroxyquinoline-5-carbaldehyde with malononitrile.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 6-Hydroxyquinoline-5-carbaldehyde | 173.17 | 1.73 g | 10.0 |
| Malononitrile | 66.06 | 0.66 g | 10.0 |
| Piperidine | 85.15 | 0.5 mL | (catalyst) |
| Absolute Ethanol | - | 30 mL | (solvent) |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-hydroxyquinoline-5-carbaldehyde (1.73 g, 10.0 mmol) and absolute ethanol (30 mL). Stir the mixture to achieve a suspension.
-
Addition of Reagents: Add malononitrile (0.66 g, 10.0 mmol) to the suspension, followed by the dropwise addition of piperidine (0.5 mL).
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Ethyl acetate:Hexane). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, slowly add cold water (approx. 20 mL) to induce precipitation.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (1 x 15 mL) to remove impurities.
-
Drying: Dry the purified solid product in a vacuum oven at 60 °C to a constant weight. The product, 2-amino-4H-pyrano[3,2-f]quinoline-3-carbonitrile, is typically obtained as a crystalline solid.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques. A successful reaction will show a complete consumption of the starting aldehyde on TLC. The final product can be characterized by melting point determination, FT-IR (disappearance of aldehyde C=O stretch, appearance of nitrile C≡N and amine N-H stretches), and ¹H NMR spectroscopy.
Strategy 2: One-Pot Multicomponent Synthesis of Pyrano[3,2-c]quinoline Analogues
Multicomponent reactions (MCRs) are highly efficient, atom-economical processes that allow the construction of complex molecules in a single step, which is highly desirable in drug discovery.[6][7] This protocol describes a three-component reaction between an aromatic aldehyde, malononitrile, and a quinoline derivative (in this case, 4-hydroxy-1-methylquinolin-2(1H)-one, a related but structurally analogous precursor) to yield a pyrano[3,2-c]quinoline scaffold.[8] This demonstrates the broader applicability of the principles.
Causality and Mechanistic Insight
This reaction is a domino sequence initiated by a Knoevenagel condensation between the aromatic aldehyde and malononitrile, catalyzed by a base. The resulting electron-deficient alkene (a Knoevenagel adduct) then undergoes a Michael addition by the enolate of the 4-hydroxyquinolinone. The sequence is terminated by an intramolecular cyclization and tautomerization to yield the stable, fused heterocyclic product. The one-pot nature avoids the need to isolate intermediates, saving time, resources, and often improving overall yield.[8]
Caption: Workflow for a three-component synthesis of pyrano[3,2-c]quinolines.
Protocol 2: General Procedure for Multicomponent Synthesis of Pyrano[3,2-c]quinolines
This protocol is adapted from methodologies used for synthesizing bioactive pyrano[3,2-c]quinoline analogues.[8]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Hydroxy-1-methylquinolin-2(1H)-one | 175.18 | 1.75 g | 10.0 |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 106.12 | 1.06 g | 10.0 |
| Malononitrile | 66.06 | 0.66 g | 10.0 |
| Piperidine | 85.15 | 0.5 mL | (catalyst) |
| Ethanol or Water | - | 25 mL | (solvent) |
Procedure:
-
Reaction Setup: In a 100 mL flask, combine 4-hydroxy-1-methylquinolin-2(1H)-one (1.75 g, 10.0 mmol), the chosen aromatic aldehyde (10.0 mmol), and malononitrile (0.66 g, 10.0 mmol) in the solvent (25 mL of ethanol or water).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the stirred mixture.
-
Reaction: Heat the mixture to reflux for 3-5 hours. The progress of the reaction should be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to ambient temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: The crude solid is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure pyrano[3,2-c]quinoline product.
Trustworthiness through Versatility: This MCR protocol is robust and can be applied to a wide variety of aromatic aldehydes, allowing for the rapid generation of a library of substituted pyrano[3,2-c]quinolines for structure-activity relationship (SAR) studies.[8] The choice of solvent (ethanol vs. water) can be optimized to align with green chemistry principles.
Biological Significance and Applications
The heterocyclic compounds synthesized from 6-hydroxyquinoline-5-carbaldehyde and its analogues are of significant interest to drug development professionals. The resulting fused quinoline systems have demonstrated a wide spectrum of pharmacological activities.
-
Anticancer and Anti-inflammatory Activity: Many pyrano[3,2-c]quinoline derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 and exhibit cytotoxicity against various cancer cell lines.[8] The planar heterocyclic system is well-suited for intercalation with DNA or binding to enzyme active sites.
-
Antimicrobial Properties: The quinoline scaffold itself is famous for its antibacterial and antimalarial properties.[3][4] Fusing additional heterocyclic rings, such as pyran or pyrazole moieties, can modulate this activity, leading to new compounds with enhanced potency or a broader spectrum of action.[9]
-
Enzyme Inhibition: The diverse functionalities that can be introduced via MCRs make these compounds excellent candidates for screening as enzyme inhibitors, for example, against tyrosine kinases, which are important targets in cancer therapy.[1]
Conclusion
6-Hydroxyquinoline-5-carbaldehyde is a high-value precursor for constructing novel and biologically relevant heterocyclic compounds. Its unique arrangement of functional groups enables facile entry into complex fused systems through both classic condensation reactions and modern, efficient multicomponent strategies. The protocols outlined in this note are robust, scalable, and serve as a validated starting point for researchers aiming to explore the rich chemical space of quinoline-based heterocycles in the pursuit of new therapeutic agents.
References
-
PubChem. (n.d.). 6-Hydroxyquinoline-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. National Institutes of Health. Retrieved from [Link]
-
Gupta, H. (n.d.). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrano[3,2-c]quinoline-3-carbaldehyde (31). Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. Retrieved from [Link]
-
ResearchGate. (2016). Quinolinate dehydrogenase and 6-hydroxyquinolinate decarboxylase involved in the conversion of quinolinic acid to 6-hydroxypicolinic acid by Alcaligenes sp. strain UK21. Retrieved from [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural and vibrational study of 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone - A potential metal-protein attenuating compound (MPAC) for the treatment of Alzheimer's disease. Retrieved from [Link]
-
PubMed Central. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]
-
IISTE.org. (n.d.). Synthesis of New 2H-Pyrano[3,2-h]quinolines With Potential Biological Activity. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]
-
RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]
-
Preprints.org. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from [Link]
-
Journal of the Serbian Chemical Society. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Retrieved from [Link]
-
ResearchGate. (2017). 2H-Pyrano[3,2-c]quinolin-2-ones: their convenient synthesis and selected reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. Retrieved from [Link]
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Application Notes and Protocols for Studying the Biological Activity of 6-Hydroxyquinoline-5-carbaldehyde Derivatives
Introduction
Quinoline derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1] Within this important class of heterocyclic compounds, the 6-hydroxyquinoline scaffold is a versatile starting point for the synthesis of novel therapeutic agents with potential anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2] The strategic placement of a carbaldehyde group at the 5-position of 6-hydroxyquinoline creates a unique chemical entity, offering multiple reactive sites for derivatization. These modifications can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its interaction with biological targets and enhancing its therapeutic potential.[2]
This comprehensive guide provides detailed protocols for the synthesis and biological evaluation of 6-hydroxyquinoline-5-carbaldehyde derivatives. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the experimental designs.
Synthesis of 6-Hydroxyquinoline-5-carbaldehyde Derivatives: A General Protocol
The synthesis of 6-hydroxyquinoline-5-carbaldehyde derivatives often involves a multi-step process. A common approach is the Vilsmeier-Haack reaction to introduce the formyl group onto the 6-hydroxyquinoline core, followed by derivatization of the aldehyde and/or the hydroxyl group.
Step-by-Step Synthesis Protocol
-
Formylation of 6-Hydroxyquinoline:
-
To a solution of 6-hydroxyquinoline (1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL), add phosphorus oxychloride (POCl₃, 3.0 mmol) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-70°C for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-hydroxyquinoline-5-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel.
-
-
Derivatization of the Carbaldehyde Group (e.g., Schiff Base Formation):
-
Dissolve 6-hydroxyquinoline-5-carbaldehyde (1.0 mmol) in ethanol (15 mL).
-
Add a primary amine (1.0 mmol) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the Schiff base derivative.
-
-
Derivatization of the Hydroxyl Group (e.g., O-alkylation):
-
To a solution of the 6-hydroxyquinoline-5-carbaldehyde derivative (1.0 mmol) in anhydrous DMF (10 mL), add anhydrous potassium carbonate (2.0 mmol).[2]
-
Stir the suspension at room temperature for 30 minutes.[2]
-
Add the desired alkyl halide (1.2 mmol) dropwise.[2]
-
Heat the mixture to 60-70°C and stir for 4-6 hours, monitoring by TLC.[2]
-
Work-up the reaction as described in the formylation step to isolate the O-alkylated derivative.[2]
-
Biological Activity Evaluation
This section details the protocols for assessing the anticancer, antimicrobial, antioxidant, and anti-inflammatory activities of the synthesized 6-hydroxyquinoline-5-carbaldehyde derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[3]
Caption: Workflow of the MTT cytotoxicity assay.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 (Breast) | Value |
| Derivative 1 | A549 (Lung) | Value |
| Derivative 2 | MCF-7 (Breast) | Value |
| Derivative 2 | A549 (Lung) | Value |
| Doxorubicin | MCF-7 (Breast) | Value |
| Doxorubicin | A549 (Lung) | Value |
Proposed Mechanism of Anticancer Activity
Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including DNA intercalation and inhibition of topoisomerase II.[5] Some derivatives may also induce apoptosis by modulating signaling pathways such as the MAPK pathway.[6]
Caption: Proposed anticancer mechanism of action.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Caption: Workflow for the broth microdilution assay.
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.
-
-
Preparation of Microbial Inoculum:
-
Grow the microbial strains overnight in their respective broths.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control.
-
Incubate the plate at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | Value | Value | Value |
| Derivative 2 | Value | Value | Value |
| Ciprofloxacin | Value | Value | N/A |
| Fluconazole | N/A | N/A | Value |
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.[8] In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow DPPH-H, leading to a decrease in absorbance at 517 nm.[8]
-
Preparation of Solutions:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound at various concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
| Compound ID | DPPH Scavenging IC₅₀ (µM) |
| Derivative 1 | Value |
| Derivative 2 | Value |
| Ascorbic Acid | Value |
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).[10] NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[10]
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
-
| Compound ID | NO Inhibition IC₅₀ (µM) |
| Derivative 1 | Value |
| Derivative 2 | Value |
| Dexamethasone | Value |
Conclusion
The protocols outlined in this application note provide a robust framework for the systematic evaluation of the biological activities of novel 6-hydroxyquinoline-5-carbaldehyde derivatives. By following these detailed methodologies, researchers can obtain reliable and reproducible data to guide the drug discovery and development process. The versatility of the 6-hydroxyquinoline-5-carbaldehyde scaffold, coupled with the potential for diverse biological activities, makes it an exciting area for further investigation in the quest for new therapeutic agents.
References
Sources
- 1. zen-bio.com [zen-bio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijmphs.com [ijmphs.com]
- 6. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
analytical techniques for the characterization of 6-Hydroxyquinoline-5-carbaldehyde products
An In-Depth Technical Guide to the Analytical Characterization of 6-Hydroxyquinoline-5-carbaldehyde and its Derivatives
This technical guide provides a comprehensive overview of the essential analytical techniques for the structural elucidation, purity assessment, and characterization of 6-Hydroxyquinoline-5-carbaldehyde (6H5Q-CHO) and its related products. This document is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical protocols. The methodologies described herein are designed to ensure scientific integrity through a multi-faceted, self-validating approach to chemical analysis.
Introduction: The Significance of 6-Hydroxyquinoline-5-carbaldehyde
6-Hydroxyquinoline-5-carbaldehyde is a key heterocyclic compound featuring a quinoline backbone substituted with both a hydroxyl and an aldehyde functional group. This unique arrangement of functional groups makes it a valuable precursor in the synthesis of a wide range of biologically active molecules, including Schiff bases and metal complexes.[1] The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Therefore, the precise and unambiguous characterization of 6H5Q-CHO and its derivatives is paramount for ensuring the quality, reproducibility, and safety of subsequent research and development activities.
This guide moves beyond simple procedural lists to explain the rationale behind the selection of each analytical technique and the interpretation of the resulting data, grounding the protocols in fundamental chemical principles.
A Multi-Technique Approach for Comprehensive Characterization
No single analytical technique can provide a complete picture of a molecule's identity and purity. A synergistic approach, employing both spectroscopic and chromatographic methods, is essential for a thorough and self-validating characterization. The data from each technique should be cross-correlated to build a cohesive and undeniable profile of the compound.
Figure 1: A workflow diagram illustrating the integrated analytical approach for the characterization of 6-Hydroxyquinoline-5-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy
Principle & Causality: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei (protons). The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, allowing for the differentiation of protons in different parts of the molecule, such as the aromatic ring, the aldehyde group, and the hydroxyl group.
Protocol: ¹H NMR of 6-Hydroxyquinoline-5-carbaldehyde
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and allows for the observation of exchangeable protons like the hydroxyl (-OH) proton.[2]
-
Instrumentation:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Temperature: 25 °C (298 K).
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
Data Acquisition & Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).
-
Data Interpretation: Analyze the chemical shifts, integration values (proton count), and coupling patterns (J-coupling) to assign each signal to a specific proton in the molecule.[3]
¹³C NMR Spectroscopy
Principle & Causality: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicating its hybridization (sp², sp³) and electronic environment.
Protocol: ¹³C NMR of 6-Hydroxyquinoline-5-carbaldehyde
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation:
-
Spectrometer: Same instrument as for ¹H NMR (e.g., 100 MHz for a 400 MHz instrument).
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Acquisition & Processing: Process the data similarly to ¹H NMR. Calibrate the spectrum using the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Data Interpretation: Identify the signals corresponding to the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the quinoline ring.
Table 1: Expected NMR Data for 6-Hydroxyquinoline-5-carbaldehyde
| Technique | Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Key Features |
| ¹H NMR | Aldehyde (-CHO) | ~10.5 | Singlet, downfield due to deshielding |
| Hydroxyl (-OH) | > 10.0 | Broad singlet, exchangeable with D₂O | |
| Aromatic (H2, H3, H4, H7, H8) | 7.0 - 9.0 | Complex multiplet patterns (doublets, triplets) | |
| ¹³C NMR | Carbonyl (C=O) | ~190 | Downfield, characteristic of aldehydes |
| C-OH (C6) | ~160 | Aromatic carbon attached to oxygen | |
| Aromatic/Quinoline | 115 - 150 | Multiple signals corresponding to the ring carbons |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula.[4]
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent choice is critical for ensuring good solubility and efficient ionization.
-
Instrumentation:
-
Mass Spectrometer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution data.[5]
-
Ionization Mode: Positive ion mode ([M+H]⁺) is typically used for quinoline compounds due to the basic nitrogen atom.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Data Interpretation:
-
Identify the peak corresponding to the protonated molecule ([M+H]⁺). For 6-Hydroxyquinoline-5-carbaldehyde (C₁₀H₇NO₂), the expected monoisotopic mass is 173.0477 g/mol .[6]
-
The observed m/z for the [M+H]⁺ ion should be approximately 174.0550.
-
Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Principle & Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule's constituent groups.[7]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is required, which is a major advantage of this technique.
-
Instrumentation:
-
Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 scans are typically sufficient.
-
-
Data Acquisition: Record the spectrum of the sample after acquiring a background spectrum of the clean, empty ATR crystal.
-
Data Interpretation: Identify the characteristic absorption bands for the key functional groups.
Table 2: Key FTIR Absorption Bands for 6-Hydroxyquinoline-5-carbaldehyde
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300 - 3100 (broad) | O-H stretch | Phenolic Hydroxyl (-OH) |
| ~2850 and ~2750 | C-H stretch | Aldehyde (-CHO) |
| 1680 - 1660 (strong) | C=O stretch | Aldehyde Carbonyl |
| 1620 - 1450 | C=C and C=N stretch | Aromatic/Quinoline Ring |
| ~1250 | C-O stretch | Phenolic C-O |
Note: The presence of both a strong carbonyl peak and a broad hydroxyl peak is a key diagnostic feature.[8][9]
High-Performance Liquid Chromatography (HPLC): Assessing Purity
Principle & Causality: HPLC is a powerful separation technique used to separate, identify, and quantify each component in a mixture. For purity analysis, a reverse-phase method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.
Protocol: Reverse-Phase HPLC for Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and water. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is often added to improve peak shape for basic compounds like quinolines.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has strong absorbance (determine this from a UV-Vis spectrum, likely around 254 nm or the λmax).
-
Injection Volume: 10 µL.
-
-
Data Acquisition & Analysis: Run the sample and record the chromatogram. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks.
Figure 2: A simplified workflow for HPLC purity analysis.
UV-Visible and Fluorescence Spectroscopy: Probing Electronic Properties
Principle & Causality: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for conjugated systems like the quinoline ring.[11] Hydroxyquinolines are also known to be fluorescent, a property that can be used for sensitive detection and characterization.[12]
Protocol: UV-Vis Absorption and Fluorescence Emission
-
Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should yield an absorbance maximum below 1.0 to ensure linearity.[12]
-
UV-Vis Measurement:
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Record the absorption spectrum of the sample from approximately 200 to 500 nm.
-
Identify the wavelength of maximum absorbance (λmax). This is characteristic of the compound's electronic structure.[13]
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, set the excitation wavelength (λex) to the λmax determined from the UV-Vis spectrum.
-
Scan the emission monochromator to record the fluorescence emission spectrum.
-
Identify the wavelength of maximum emission (λem).
-
Table 3: Summary of Analytical Techniques and Their Purpose
| Technique | Primary Information Obtained | Self-Validation Cross-Reference |
| ¹H & ¹³C NMR | Complete molecular structure and connectivity | Confirms functional groups seen in FTIR; consistent with MW from MS |
| Mass Spectrometry | Molecular weight and molecular formula | Confirms the mass of the structure determined by NMR |
| FTIR Spectroscopy | Presence of key functional groups (-OH, -CHO) | Validates the functional groups assigned in the NMR spectrum |
| HPLC | Purity and presence of impurities | Quantifies the compound that has been structurally identified by NMR/MS |
| UV-Vis / Fluorescence | Electronic properties, λmax, confirmation of conjugated system | Provides an orthogonal property of the pure compound isolated by HPLC |
References
-
Taylor & Francis. (n.d.). Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Retrieved from [Link]
-
Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 16(1). Retrieved from [Link]
-
PubChem. (n.d.). 6-Hydroxyquinoline. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 6-Hydroxyquinoline-5-carbaldehyde. Retrieved from [Link]
-
ACS Publications. (n.d.). 7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and Excited-State Long-Range Prototropic Tautomerization. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural and vibrational study of 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone - A potential metal-protein attenuating compound (MPAC) for the treatment of Alzheimer's disease. Retrieved from [Link]
-
JOCPR. (n.d.). Fluorescence and molecular docking studies of some new Schiff bases of 6-chloro-2-hydroxyquinoline-3-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2021). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]
-
SIELC Technologies. (2018). 6-Hydroxyquinoline. Retrieved from [Link]
-
SpringerLink. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of quinoline and 2-hydroxyquinoline. Retrieved from [Link]
-
PubMed Central. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. Retrieved from [Link]
-
PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 6-Hydroxyquinoline(580-16-5) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Hydroxyquinoline-5-carbaldehyde | C10H7NO2 | CID 13560093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 6-Hydroxyquinoline | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Hydroxyquinoline-5-carbaldehyde
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Hydroxyquinoline-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this critical synthesis. As a key building block in medicinal chemistry and materials science, achieving a high yield of this compound is paramount.[1][2] This document moves beyond simple protocols to explain the causality behind common issues and provides robust, field-proven troubleshooting strategies.
Choosing Your Synthetic Pathway
The formylation of 6-hydroxyquinoline is not a one-size-fits-all process. The choice of synthetic route is the first critical decision point that dictates the challenges you may face. Three primary methods are generally employed: the Reimer-Tiemann reaction, the Duff reaction, and the Vilsmeier-Haack reaction. Each has distinct advantages and disadvantages related to reagent toxicity, reaction conditions, and typical yield.
Sources
Technical Support Center: Optimizing Schiff Base Formation with 6-Hydroxyquinoline-5-carbaldehyde
Welcome to the technical support guide for the synthesis and optimization of Schiff bases derived from 6-Hydroxyquinoline-5-carbaldehyde. This document is designed for researchers, medicinal chemists, and materials scientists who are navigating the nuances of this specific reaction. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and optimize for yield and purity.
Section 1: Foundational Principles & Baseline Protocol
Understanding the Reaction: More Than Just Condensation
The formation of a Schiff base (or imine) is a reversible condensation reaction between an aldehyde (6-Hydroxyquinoline-5-carbaldehyde) and a primary amine. The core of this reaction is a two-step process: nucleophilic addition to form a carbinolamine intermediate, followed by a dehydration step to yield the C=N double bond.[1] The presence of the phenolic hydroxyl group on the quinoline ring introduces specific electronic effects and potential for intramolecular interactions that must be considered during optimization.
The general mechanism can be visualized as follows:
Caption: General mechanism for acid-catalyzed Schiff base formation.
The dehydration of the carbinolamine is typically the rate-limiting step and is effectively catalyzed by a weak acid.[2] This catalyst protonates the hydroxyl group, transforming it into a better leaving group (water).
Baseline Experimental Protocol
This protocol serves as a robust starting point for most primary amines.
Objective: To synthesize a Schiff base from 6-Hydroxyquinoline-5-carbaldehyde and a representative primary amine (e.g., aniline).
Materials:
-
6-Hydroxyquinoline-5-carbaldehyde (1.0 eq)
-
Aniline (1.0 - 1.1 eq)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
Procedure:
-
Dissolution: Dissolve 6-Hydroxyquinoline-5-carbaldehyde (1.0 eq) in a minimal amount of absolute ethanol in the round-bottom flask with stirring. Gentle warming may be required.
-
Amine Addition: Add the primary amine (1.05 eq) to the solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically ~78°C for ethanol) and maintain for 2-4 hours.[3][4] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The Schiff base product often precipitates as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and dry under vacuum.[3] Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be performed for higher purity.
Section 2: FAQs - Optimizing Core Reaction Parameters
Q1: Which solvent is best for my reaction?
The choice of solvent is critical and depends on reactant solubility and the strategy for water removal.
| Solvent | Boiling Point (°C) | Advantages | Disadvantages | Causality & Expert Insight |
| Ethanol/Methanol | 78 / 65 | Good solubility for polar reactants; product often precipitates upon cooling.[3] | Water is soluble, which can hinder driving the equilibrium forward. | The go-to choice for initial trials. The hydroxyl group on the quinoline enhances solubility in alcohols. Precipitation upon cooling is a simple and effective initial purification step. |
| Toluene | 111 | Allows for azeotropic removal of water using a Dean-Stark apparatus, effectively driving the reaction to completion. | Reactants may have lower solubility; requires higher reaction temperatures. | This is the superior choice for difficult or sterically hindered reactions where equilibrium is a major barrier. The physical removal of the water byproduct via the Dean-Stark trap is the most powerful way to enforce Le Châtelier's principle. |
| Acetonitrile | 82 | Good solvent for a range of polarities; relatively inert. | Does not form an azeotrope with water as effectively as toluene. | A reasonable alternative to alcohols if reactant solubility is an issue, but offers fewer advantages for water removal. |
| DMF/DMSO | 153 / 189 | Excellent solvating power for poorly soluble starting materials. | High boiling points make removal difficult; can be challenging to induce product precipitation. | Reserve for cases where reactant solubility is the primary obstacle. Purification will almost certainly require column chromatography. |
Q2: Is a catalyst always necessary, and which one should I use?
While some reactions proceed without a catalyst, catalysis is highly recommended to improve reaction rates and yields. The key is to accelerate the dehydration of the carbinolamine intermediate.
-
Acid Catalysis (Most Common): A few drops of glacial acetic acid are typically sufficient.[2] The acid protonates the carbinolamine's -OH group, converting it into a good leaving group (-OH₂⁺).
-
Why it works: This directly addresses the rate-limiting step of the reaction.[1]
-
Caution: Using strong acids or excess acid can protonate the amine reactant, rendering it non-nucleophilic and halting the reaction. It can also promote hydrolysis of the final Schiff base.
-
-
Base Catalysis: In some cases, particularly with less nucleophilic amines, a base like KOH or piperidine can be used.
-
Why it works: A base can deprotonate the hydroxyl group of the quinoline, potentially increasing the electron density of the aromatic system and activating the aldehyde. For some systems, it may also facilitate the final proton transfer steps. Procedures involving KOH in ethanol have been reported for similar systems.[5][6]
-
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of Schiff bases from 6-Hydroxyquinoline-5-carbaldehyde.
Caption: Troubleshooting workflow for low-yield Schiff base reactions.
Problem 1: My reaction is not working or the yield is very low.
-
Question: I've followed the baseline protocol, but my TLC shows mostly unreacted starting material. What's wrong?
-
Answer & Actionable Advice: This is the most common issue and usually relates to the reaction equilibrium.
-
Cause - Ineffective Water Removal: In refluxing ethanol, the water byproduct remains in the solution, allowing the reversible reaction to proceed backward, limiting the final yield.
-
Solution A (High-Impact): Switch your solvent to toluene and use a Dean-Stark apparatus. This physically removes water as an azeotrope, irreversibly driving the reaction toward the product. This is the most effective method for stubborn reactions.
-
Solution B (Moderate-Impact): Add a chemical drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. This is less efficient than a Dean-Stark trap but can be effective in some cases.
-
-
Cause - Suboptimal Catalysis: The reaction may be kinetically slow without proper catalysis.
-
Solution: Ensure you have added a catalytic amount of weak acid (e.g., acetic acid). If the reaction is still slow, you can try a slightly stronger acid catalyst like p-toluenesulfonic acid (p-TSA), but use it sparingly to avoid protonating your amine.
-
-
Cause - Purity of Reactants: The starting materials may be compromised.
-
Solution: Aldehydes can oxidize to carboxylic acids over time, and amines can degrade. Verify the purity of your 6-Hydroxyquinoline-5-carbaldehyde and your primary amine by NMR or melting point. Purify if necessary.
-
-
Problem 2: My product is impure and difficult to clean up.
-
Question: A solid crashed out of my reaction, but after filtration, it contains significant amounts of starting material. How can I improve the purity?
-
Answer & Actionable Advice: This is a purification challenge, often solved by optimizing the workup procedure.
-
Cause - Co-precipitation: The starting materials may be precipitating along with your product as the solution cools.
-
Solution A (Washing): The key is to find a solvent that solubilizes the starting materials but not the product. After filtering your crude product, perform several washes with a small amount of a suitable cold solvent. Diethyl ether or cold ethanol are often good choices.
-
Solution B (Recrystallization): This is a powerful technique for purification. Dissolve your crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) and allow it to cool slowly. Pure crystals of your product should form, leaving impurities in the solution.
-
-
Cause - Product is an Oil or Wax: The product may not be a crystalline solid at room temperature.
-
Solution: If washing and recrystallization fail, column chromatography is the definitive purification method. A silica gel column with a gradient eluent system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is typically effective.
-
-
Problem 3: The reaction mixture turns dark or forms a tar-like substance.
-
Question: My reaction turned black, and I can't isolate any clean product. What causes this decomposition?
-
Answer & Actionable Advice: Dark coloration or polymerization often indicates side reactions or degradation, which can be promoted by heat or air.
-
Cause - Air Oxidation: Phenolic compounds, especially under basic conditions or at high temperatures, can be susceptible to air oxidation, leading to colored polymeric byproducts.
-
Solution: Run the reaction under an inert atmosphere. Before heating, bubble nitrogen or argon through your solvent for 10-15 minutes and maintain a positive pressure of the inert gas throughout the reaction.
-
-
Cause - Amine Instability: Some primary amines are unstable at high temperatures.
-
Solution: If you suspect your amine is degrading, try running the reaction at a lower temperature for a longer period. For example, stir at room temperature for 24-48 hours instead of refluxing for 2 hours.
-
-
Section 4: Confirming Your Product - Key Characterization Signatures
Once you have a purified product, confirmation of the Schiff base formation is straightforward.
-
FTIR Spectroscopy: Look for the appearance of a strong C=N (imine) stretching band, typically in the range of 1600-1660 cm⁻¹.[7] Concurrently, you should see the disappearance of the C=O (aldehyde) stretch from the starting material (around 1700 cm⁻¹) and the N-H stretches from the primary amine (around 3300-3450 cm⁻¹).[7]
-
¹H NMR Spectroscopy: The most definitive evidence is the appearance of a new singlet for the imine proton (CH=N), typically found downfield between 8.0 and 9.0 ppm. You should also observe the disappearance of the aldehyde proton singlet (around 9.5-10.5 ppm) from the starting material.
-
Mass Spectrometry: Confirm the molecular weight of your desired product.
By understanding the causality behind each experimental parameter and employing a logical troubleshooting workflow, you can efficiently optimize the synthesis of Schiff bases from 6-Hydroxyquinoline-5-carbaldehyde, leading to higher yields and purer products.
References
-
Alazawi, S. A. S., & Alhamadani, A. A. S. (2007). Synthesis and characterization of mixed ligand complexes of 8- hydroxy quinoline and Schiff base with some metal ions. Baghdad Science Journal, 4(1). Available at: [Link]
-
Palma, E., et al. (2021). Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole. Molecules, 26(9), 2467. Available at: [Link]
-
Lopes, I., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 62(30), 11935–11953. Available at: [Link]
-
Gümüş, F., et al. (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. Pharmaceuticals, 16(3), 362. Available at: [Link]
-
Lopes, I., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. National Institutes of Health. Available at: [Link]
-
Kumar, S., & Sharma, K. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Available at: [Link]
-
Al-Majthoub, M. M., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7111. Available at: [Link]
-
Hossain, M. I., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. Heliyon, 10(15), e35276. Available at: [Link]
-
Chemistry Academy. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application [Video]. YouTube. Available at: [Link]
-
Gaffer, H. E. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. ResearchGate. Available at: [Link]
-
Živković, M. V., et al. (2023). Interaction of Phenolic Schiff Bases Bearing Sulfhydryl Moieties with 2,2-Diphenyl-1-picrylhydrazyl Radical: Structure–Activity Relationship Study. Molecules, 28(22), 7595. Available at: [Link]
-
D'Alelio, G. F., & Cacco, F. P. (1969). Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers. Journal of Macromolecular Science, Part A: Chemistry, 3(5), 979-1011. Available at: [Link]
-
Abed, A. H., et al. (2021). Synthesis and Properties of Schiff Bases Based on Aromatic Amines and Aldehydes. ResearchGate. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. chemijournal.com [chemijournal.com]
- 4. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the synthesis of 6-Hydroxyquinoline-5-carbaldehyde and solutions
Welcome to the comprehensive technical support guide for the synthesis of 6-hydroxyquinoline-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address the common challenges encountered during the synthesis of this valuable heterocyclic aldehyde and provide robust, field-tested solutions and detailed experimental protocols. Our aim is to equip you with the necessary insights to navigate the intricacies of this synthesis, ensuring reproducibility and high yields.
Introduction to the Synthetic Landscape
6-Hydroxyquinoline-5-carbaldehyde is a key building block in the development of novel pharmaceuticals and functional materials. Its synthesis, however, presents several challenges, primarily centered around achieving regioselective formylation of the electron-rich 6-hydroxyquinoline scaffold. The hydroxyl group at the C6 position strongly activates the aromatic ring towards electrophilic substitution, but directing the incoming formyl group specifically to the C5 position requires careful control of reaction conditions.
The primary methods for this transformation are electrophilic aromatic substitution reactions, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions. Each of these methods comes with its own set of advantages and potential pitfalls. This guide will provide a deep dive into troubleshooting these reactions to optimize the synthesis of your target compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 6-hydroxyquinoline-5-carbaldehyde.
I. Low Yield and Incomplete Conversion
Q1: My Reimer-Tiemann reaction is resulting in a low yield of 6-hydroxyquinoline-5-carbaldehyde. How can I improve the conversion?
A1: Low yields in the Reimer-Tiemann reaction are a frequent challenge. This reaction involves the generation of dichlorocarbene as the electrophile in a basic medium, and several factors can limit its efficiency.[1][2]
-
Underlying Causes:
-
Inefficient Dichlorocarbene Generation: Insufficient base or localized consumption of the base can lead to poor generation of the dichlorocarbene electrophile.
-
Sub-optimal Temperature: The reaction is temperature-sensitive. If the temperature is too low, the reaction rate will be slow, and if it's too high, it can lead to the decomposition of reactants and products, as well as increased side reactions. The reaction is often exothermic, which can make temperature control challenging.[3]
-
Poor Phase Transfer: The reaction is typically biphasic (aqueous NaOH and organic chloroform).[4] Inefficient mixing can severely limit the reaction rate.
-
-
Solutions & Protocols:
-
Optimize Base Concentration and Stoichiometry: A high concentration of aqueous sodium hydroxide (20-50%) is generally required. Ensure at least 3-4 equivalents of NaOH are used relative to 6-hydroxyquinoline.
-
Temperature Control: Initiate the reaction at a moderate temperature (e.g., 60-70 °C) and maintain it within a narrow range.[5] Use a water bath or an oil bath for consistent heating.
-
Vigorous Stirring: Employ efficient mechanical stirring to ensure good mixing of the biphasic system.
-
Phase-Transfer Catalysis: Consider the addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), to facilitate the transfer of the hydroxide ion into the organic phase, thereby enhancing dichlorocarbene formation.
-
Q2: I am attempting the Duff reaction, but the yield of the desired product is poor. What are the critical parameters to control?
A2: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. While it can offer better regioselectivity for ortho-formylation compared to other methods, yields can be variable.[6]
-
Underlying Causes:
-
Insufficient Acid Catalyst: The reaction requires an acidic medium to generate the electrophilic iminium ion from HMTA.
-
Reaction Time and Temperature: The reaction typically requires prolonged heating at elevated temperatures (e.g., 150-160 °C in glycerol/boric acid).[6] Incomplete reaction or decomposition can occur if these parameters are not optimized.
-
Hydrolysis Step: The final hydrolysis of the intermediate Schiff base is crucial for obtaining the aldehyde. Incomplete hydrolysis will result in a lower yield of the desired product.
-
-
Solutions & Protocols:
-
Choice of Acidic Medium: While the classical Duff reaction uses glycerol and boric acid, using trifluoroacetic acid (TFA) as both the solvent and catalyst can lead to faster reaction times and potentially higher yields at lower temperatures (e.g., 70-80 °C).[7]
-
Stoichiometry of HMTA: Use a molar excess of HMTA (e.g., 2-3 equivalents) to ensure complete conversion of the starting material.
-
Ensure Complete Hydrolysis: After the initial reaction, ensure the acidic hydrolysis step is carried out effectively, for instance, by heating with aqueous sulfuric acid, followed by steam distillation to isolate the product.[6]
-
II. Regioselectivity Issues
Q3: My formylation reaction is producing a mixture of isomers. How can I improve the selectivity for the C5 position?
A3: Achieving high regioselectivity is a central challenge in the formylation of 6-hydroxyquinoline. The hydroxyl group activates both the C5 and C7 positions for electrophilic attack.
-
Underlying Causes:
-
Reaction Conditions: The choice of formylation reaction and the specific conditions employed can significantly influence the regioselectivity. The Reimer-Tiemann reaction, for instance, is known to sometimes give mixtures of ortho and para isomers with phenols.[2]
-
Steric Hindrance: While the electronic effects of the hydroxyl group are dominant, steric factors can play a role in directing the electrophile.
-
-
Solutions & Protocols:
-
The Reimer-Tiemann Advantage: The Reimer-Tiemann reaction often shows a preference for ortho-formylation.[4] In the case of 6-hydroxyquinoline, this directs the formylation to the C5 and C7 positions. Literature suggests that the formylation of 6-hydroxyquinoline via the Reimer-Tiemann reaction specifically yields the 5-formyl derivative.[8]
-
Duff Reaction for Ortho-Selectivity: The Duff reaction is also known for its high ortho-selectivity with phenols, which is attributed to the formation of an intermediate complex that directs the formylation to the adjacent position.[6]
-
Careful Product Separation: If a mixture of isomers is unavoidable, careful purification by column chromatography or fractional crystallization is necessary. Developing a reliable analytical method (e.g., TLC, HPLC, or ¹H NMR) to distinguish the isomers is crucial.
-
III. Side Reactions and Purification
Q4: I am observing the formation of a dark, tarry substance in my reaction mixture, making purification difficult. What is causing this and how can I prevent it?
A4: The formation of resinous or polymeric byproducts is a common issue in formylation reactions, particularly under harsh acidic or basic conditions.[9]
-
Underlying Causes:
-
Polymerization: The reaction conditions, especially high temperatures and strong acids or bases, can promote the polymerization of the starting material, the product, or intermediates.
-
Oxidation: 6-hydroxyquinoline and its derivatives can be susceptible to oxidation, leading to colored impurities.
-
-
Solutions & Protocols:
-
Temperature Control: Avoid excessive heating. Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Purification Strategy:
-
Steam Distillation: For volatile aldehydes, steam distillation can be an effective initial purification step to separate the product from non-volatile tars.[8]
-
Bisulfite Adduct Formation: The aldehyde product can often be selectively separated from non-aldehydic impurities by forming a water-soluble bisulfite adduct. The aldehyde can then be regenerated by treatment with acid or base.[8]
-
Column Chromatography: Purification of the crude product by column chromatography on silica gel is a standard and effective method. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) will need to be determined by TLC analysis.[10]
-
Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent can be a highly effective final purification step.[11]
-
-
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.
Protocol 1: Synthesis of 6-Hydroxyquinoline-5-carbaldehyde via Reimer-Tiemann Reaction
This protocol is based on the established method for the ortho-formylation of phenols.[1][8]
-
Materials:
-
6-Hydroxyquinoline
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 6-hydroxyquinoline (1 equivalent) in a 20-40% aqueous solution of sodium hydroxide (4 equivalents).
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Slowly add chloroform (1.5 - 2 equivalents) dropwise over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain the temperature.
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the Reimer-Tiemann synthesis.
Protocol 2: Synthesis of 6-Hydroxyquinoline-5-carbaldehyde via Duff Reaction (Modified)
This protocol is an adaptation of the Duff reaction using trifluoroacetic acid.[7]
-
Materials:
-
6-Hydroxyquinoline
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 6-hydroxyquinoline (1 equivalent) and hexamethylenetetramine (3 equivalents) in trifluoroacetic acid.
-
Heat the reaction mixture to 70 °C and stir for 30-60 minutes. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and dilute with dichloromethane and saturated brine acidified with 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Product Characterization
Accurate characterization of the final product is essential to confirm its identity and purity.
-
Appearance: Expected to be a solid.
-
Molecular Formula: C₁₀H₇NO₂
-
Molecular Weight: 173.17 g/mol [12]
-
Spectroscopic Data: (Note: Experimental data for the final product is not widely available in the searched literature. The following are expected characteristics based on the structure and data for similar compounds.)
-
¹H NMR: Expect a singlet for the aldehyde proton (CHO) in the region of 9-10 ppm. The aromatic protons will appear in the range of 7-9 ppm. The hydroxyl proton (OH) will likely be a broad singlet, and its chemical shift will be concentration and solvent-dependent.
-
¹³C NMR: The aldehyde carbon (CHO) should appear significantly downfield, typically in the range of 190-200 ppm. The carbon bearing the hydroxyl group (C6) will also be downfield.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretching band for the aldehyde at approximately 1670-1700 cm⁻¹. A broad O-H stretching band will be present around 3200-3600 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 173.
-
| Parameter | Expected Value/Observation |
| Molecular Formula | C₁₀H₇NO₂ |
| Molecular Weight | 173.17 g/mol |
| ¹H NMR | Aldehyde proton (CHO): ~9-10 ppm (singlet) |
| Aromatic protons: ~7-9 ppm | |
| Hydroxyl proton (OH): Broad singlet | |
| ¹³C NMR | Aldehyde carbon (C=O): ~190-200 ppm |
| IR (cm⁻¹) | C=O stretch: ~1670-1700 |
| O-H stretch: ~3200-3600 (broad) | |
| MS (m/z) | Molecular Ion (M⁺): 173 |
Conclusion
The synthesis of 6-hydroxyquinoline-5-carbaldehyde, while presenting challenges related to yield and regioselectivity, is an achievable goal with careful attention to reaction parameters. The Reimer-Tiemann and Duff reactions are the most promising routes, with the former being explicitly reported to yield the desired C5-formylated product. By understanding the underlying mechanisms and potential pitfalls of these reactions, and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their success rate in obtaining this valuable synthetic intermediate.
References
-
Allen, A. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]
-
ResearchGate. (2015, March 22). Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement | Request PDF. Retrieved from [Link]
-
DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]
-
UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). THE REIhtER-TIEMANN REACTION. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
PubChem. (n.d.). 6-Hydroxyquinoline-5-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. Retrieved from [Link]
-
RSC Advances. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
ResearchGate. (2025, October 17). (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US4324922A - Reimer-Tiemann aldehyde synthesis process.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural and vibrational study of 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone - A potential metal-protein attenuating compound (MPAC) for the treatment of Alzheimer's disease. Retrieved from [Link]
- Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
-
ResearchGate. (2025, August 10). (PDF) Formylation of 6Aminouracil with Vilsmeier Reagent. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
MDPI. (2021, December 10). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. | Download Scientific Diagram. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
International Journal of Chemical Studies. (2016, December 2). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. Retrieved from [Link]
Sources
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- 2. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. mdpi.com [mdpi.com]
- 8. sciencemadness.org [sciencemadness.org]
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- 10. rsc.org [rsc.org]
- 11. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 12. 6-Hydroxyquinoline-5-carbaldehyde | C10H7NO2 | CID 13560093 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 6-Hydroxyquinoline-5-carbaldehyde by Recrystallization
Welcome to the technical support guide for the purification of 6-Hydroxyquinoline-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the purity of this valuable synthetic intermediate. This guide provides in-depth, experience-based answers to common challenges encountered during its recrystallization.
Section 1: Foundational Knowledge
This section addresses the fundamental principles and properties that govern the successful recrystallization of 6-Hydroxyquinoline-5-carbaldehyde.
Q1: What is the scientific principle behind using recrystallization to purify 6-Hydroxyquinoline-5-carbaldehyde?
Recrystallization is a purification technique based on the principle of differential solubility.[1] The core concept is that the solubility of a compound in a solvent increases with temperature. For 6-Hydroxyquinoline-5-carbaldehyde, an ideal recrystallization solvent will dissolve it completely at an elevated temperature but will be a poor solvent for it at low temperatures.[1]
The molecular structure of 6-Hydroxyquinoline-5-carbaldehyde dictates its solubility. The quinoline core provides a rigid, aromatic system, while the hydroxyl (-OH) and aldehyde (-CHO) groups introduce polarity and the capacity for hydrogen bonding. This combination means that polar organic solvents are typically the most effective for recrystallization. As a hot, saturated solution of the impure compound cools, the solubility decreases, and the solution becomes supersaturated. This forces the 6-Hydroxyquinoline-5-carbaldehyde to crystallize out of the solution, ideally forming a pure crystal lattice. Soluble impurities, being present in lower concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently removed during filtration.
Q2: What are the critical physicochemical properties of 6-Hydroxyquinoline-5-carbaldehyde to consider for purification?
Understanding the compound's properties is essential for designing an effective purification strategy. A key metric for assessing purity post-recrystallization is the melting point; a sharp melting point range close to the literature value indicates high purity.
Table 1: Physicochemical Properties of 6-Hydroxyquinoline-5-carbaldehyde
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇NO₂ | PubChem[2] |
| Molecular Weight | 173.17 g/mol | PubChem[2] |
| Appearance | Yellow to brown solid (typical) | Inferred from related compounds |
| Melting Point | Data not available in searched literature. The parent compound, 6-Hydroxyquinoline, melts at 188-190 °C.[3][4] The presence of the aldehyde group will alter this value. Establishing an experimental melting point for your purified material is critical for quality control. | |
Section 2: Experimental Protocols and Workflows
This section provides actionable protocols for selecting a solvent and performing the recrystallization.
Q3: How do I select the optimal solvent or solvent system for 6-Hydroxyquinoline-5-carbaldehyde?
Solvent selection is the most critical step for a successful recrystallization. The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at or below room temperature.
The Causality of Solvent Choice: The "like dissolves like" principle is a useful starting point.[5] Given the polar functional groups (-OH, -CHO) on the aromatic quinoline scaffold, polar protic solvents (like ethanol) or polar aprotic solvents (like acetone or ethyl acetate) are strong candidates. A rule of thumb suggests that solvents containing functional groups similar to the compound are often effective solubilizers.[5] For instance, alcohols are good candidates for this hydroxyl-containing compound.
Solvent Screening Workflow: A systematic approach to testing solvents is recommended. Use small quantities of your crude material for these tests.
Caption: Workflow for selecting a suitable recrystallization solvent.
Table 2: Candidate Solvents for 6-Hydroxyquinoline-5-carbaldehyde
| Solvent | Type | Boiling Point (°C) | Rationale & Expected Outcome |
|---|---|---|---|
| Ethanol | Polar Protic | 78 | Often a very good choice for compounds with hydroxyl groups. Likely to dissolve the compound when hot and yield crystals upon cooling. |
| Methanol | Polar Protic | 65 | Similar to ethanol but more polar and has a lower boiling point. May show higher solubility, potentially reducing yield. |
| Acetone | Polar Aprotic | 56 | Good solvent for many polar organic compounds. Its low boiling point makes it easy to remove. |
| Ethyl Acetate | Polar Aprotic | 77 | A moderately polar solvent that is often effective. |
| Ethanol/Water | Mixed Protic | Variable | A powerful mixed-solvent system. The compound should be soluble in hot ethanol but insoluble in water. Water acts as an anti-solvent, forcing crystallization. |
| Methanol/Acetone | Mixed | Variable | A mixture used for purifying related quinoline compounds.[6] Can be effective if a single solvent is not ideal. |
Q4: What is a reliable, step-by-step protocol for the recrystallization of 6-Hydroxyquinoline-5-carbaldehyde?
This protocol is a self-validating system. Each step is designed to systematically remove a class of impurities.
Caption: Standard experimental workflow for recrystallization.
Detailed Protocol:
-
Dissolution: Place the crude 6-Hydroxyquinoline-5-carbaldehyde in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat your chosen solvent to its boiling point. Add the hot solvent to the flask in small portions while stirring and heating until the solid just dissolves. Causality: Using the minimum amount of boiling solvent is crucial to ensure the solution is saturated upon cooling, maximizing yield. Using too much solvent is a common cause of poor recovery.
-
Decolorization (Optional): If the solution is highly colored and a colored impurity is suspected, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. Causality: The porous surface of activated charcoal adsorbs large, colored impurity molecules.
-
Hot Filtration (Optional): If activated charcoal was used or if insoluble solid impurities are visible, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask. Causality: This step removes insoluble impurities. Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Causality: This method efficiently separates the solid crystals from the liquid mother liquor containing the soluble impurities.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away any remaining mother liquor without dissolving a significant amount of the purified product.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, transfer the solid to a watch glass and dry to a constant weight, either in a low-temperature oven (well below the melting point) or in a vacuum desiccator.
Section 3: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during the experiment.
Q5: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?
Problem: Instead of forming solid crystals, the compound separates as a liquid layer.
Causality: Oiling out occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature above the compound's melting point. It can also be caused by impurities that depress the melting point.
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.
-
Promote Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help.
-
Scratch/Seed: Once the solution has cooled below the expected melting point, try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a tiny seed crystal of the pure compound.
-
Change Solvents: If the problem persists, choose a solvent with a lower boiling point.
Q6: I've followed the protocol, but no crystals are forming, even after cooling in ice. What should I do?
Problem: The solution remains clear with no crystal formation.
Causality: This is typically due to one of two issues: 1) Too much solvent was added during the dissolution step, so the solution is not saturated upon cooling. 2) The solution is supersaturated, a metastable state where the compound remains dissolved even though its solubility limit has been exceeded.
Solutions:
-
Induce Crystallization: Try scratching the inner wall of the flask with a glass rod or adding a seed crystal. These actions provide a nucleation site for crystal growth to begin.
-
Reduce Solvent Volume: If induction fails, you likely used too much solvent. Gently heat the solution to boil off some of the solvent. Allow it to cool again. Be careful not to evaporate too much, or the compound may crash out of solution impurely.
-
Add an Anti-Solvent: If you are using a solvent like ethanol, you can carefully add a few drops of an anti-solvent (like deionized water) in which the compound is insoluble until the solution becomes faintly cloudy. Then, reheat to clarify and cool slowly.
Q7: My final yield is very low. What are the most likely causes?
Problem: The recovered mass of pure product is significantly less than expected.
Causality: Low yield is a common issue with several potential causes throughout the process.
Solutions & Prevention:
-
Avoid Excess Solvent: Use the absolute minimum amount of boiling solvent required to dissolve the crude solid.
-
Prevent Premature Crystallization: Ensure your funnel and receiving flask are pre-heated before a hot filtration step.
-
Use Ice-Cold Wash Solvent: Only wash the final crystals with a minimal amount of ice-cold solvent to prevent your pure product from re-dissolving.
-
Check Cold Solubility: Your compound may have significant solubility in the chosen solvent even when cold. Re-evaluate your solvent choice if yields are consistently poor.
Section 4: Purity Assessment & FAQs
Q8: How do I definitively know if the recrystallization improved the purity?
Purity is primarily assessed by melting point analysis. A pure compound will have a sharp melting point range (typically < 2 °C) that is close to the literature value. An impure compound will melt over a broader temperature range and at a lower temperature than the pure substance. Other analytical methods like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed information about the purity and the identity of any remaining contaminants.
Q9: What are the likely impurities in a sample of 6-Hydroxyquinoline-5-carbaldehyde?
Potential impurities depend on the synthetic route but can include:
-
Starting Materials: Unreacted precursors from the synthesis, such as 6-hydroxyquinoline.
-
Reaction By-products: The Skraup synthesis, a common method for quinolines, is known to produce polymeric tars.[7]
-
Oxidation Products: The aldehyde group can be susceptible to oxidation to the corresponding carboxylic acid (6-hydroxyquinoline-5-carboxylic acid), especially if exposed to air over long periods.
-
Isomers: Depending on the formylation reaction used, trace amounts of other isomers could be present.
References
-
National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 6-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-Hydroxyquinoline-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1949). US2474823A - Quinoline compounds and process of making same.
-
ResearchGate. (2015). Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement. Request PDF. Retrieved from [Link]
-
YouTube. (2022). Recrystallization and Melting Point Analysis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. 6-Hydroxyquinoline-5-carbaldehyde | C10H7NO2 | CID 13560093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-HYDROXYQUINOLINE CAS#: 19315-93-6 [amp.chemicalbook.com]
- 4. 6-羟基喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 7. 8-Hydroxyquinoline [webbook.nist.gov]
Technical Support Center: Navigating the Stability of 6-Hydroxyquinoline-5-carbaldehyde and Its Derivatives
Welcome to the technical support center for 6-Hydroxyquinoline-5-carbaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile scaffold in their experimental workflows. The unique arrangement of the hydroxyl and carbaldehyde functionalities on the quinoline core imparts both valuable reactivity for synthesis and inherent stability challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your compounds and the reproducibility of your results.
Section 1: Understanding the Inherent Instability of 6-Hydroxyquinoline-5-carbaldehyde
The stability of an organic molecule is not an arbitrary characteristic; it is a direct consequence of its electronic and structural features. In the case of 6-Hydroxyquinoline-5-carbaldehyde, the proximity of the electron-donating hydroxyl group to the electron-withdrawing aldehyde group on the aromatic quinoline ring system creates a molecule susceptible to several degradation pathways. Aromatic aldehydes, in general, are prone to oxidation, and the presence of the hydroxyl group can further modulate this reactivity.
Frequently Asked Questions (FAQs) - General Stability
Q1: What are the primary stability concerns for solid 6-Hydroxyquinoline-5-carbaldehyde?
A1: As a solid, 6-Hydroxyquinoline-5-carbaldehyde is relatively stable if stored correctly. However, its susceptibility to oxidation means that prolonged exposure to air (oxygen) can lead to the formation of the corresponding carboxylic acid, 6-hydroxyquinoline-5-carboxylic acid. It is also known to be sensitive to light and moisture.[1]
Q2: How should I properly store solid 6-Hydroxyquinoline-5-carbaldehyde?
A2: To ensure maximum shelf-life and purity, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry, and dark place.[2]
Q3: My solid 6-Hydroxyquinoline-5-carbaldehyde has darkened over time. What does this indicate?
A3: A change in color, typically a darkening or yellowing, is a common visual indicator of degradation.[2] This could be due to slow oxidation or polymerization upon exposure to light and air. While a color change is a strong indicator of degradation, the absence of a color change does not guarantee purity. Analytical verification is always recommended.
Q4: What are the main degradation pathways for 6-Hydroxyquinoline-5-carbaldehyde in solution?
A4: In solution, the compound is susceptible to several degradation pathways, primarily influenced by pH, solvent, light, and temperature.[1] The most common pathways include:
-
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially in the presence of dissolved oxygen or oxidizing agents.
-
Acid/Base Catalyzed Reactions: Both acidic and basic conditions can promote degradation. In strong base, it may undergo reactions like the Cannizzaro reaction.[2]
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.
Section 2: Troubleshooting Experimental Failures
Unexplained results, low yields, or the appearance of unknown impurities can often be traced back to the instability of a key reagent. This section provides a structured approach to troubleshooting common experimental issues encountered when working with 6-Hydroxyquinoline-5-carbaldehyde.
Troubleshooting Guide: Reaction and Analysis Issues
| Observed Issue | Potential Root Cause | Recommended Action & Scientific Rationale |
| Low or inconsistent reaction yields | Degradation of the starting material. | Confirm the purity of your 6-Hydroxyquinoline-5-carbaldehyde stock using HPLC or NMR before starting the reaction.[2] If degraded, procure a fresh batch. |
| Instability under reaction conditions. | Consider degassing your solvents to remove oxygen. If the reaction is sensitive to acid or base, use a buffered system to maintain a stable pH.[2] | |
| Appearance of unexpected spots on TLC or peaks in HPLC/LC-MS | Formation of degradation products during the reaction or workup. | Characterize the impurities by LC-MS to determine their molecular weights. Common degradation products include the corresponding carboxylic acid (M+16) or alcohol. Adjust workup conditions to be as mild and quick as possible. |
| Reaction mixture changes color unexpectedly (e.g., darkens) | Likely indicates degradation or polymerization of the aldehyde. | Monitor the reaction closely by TLC or HPLC to determine if the color change correlates with the formation of side products. Consider running the reaction at a lower temperature or in the dark. |
| Difficulty in purifying the desired product | Co-elution with impurities or degradation of the product on silica gel. | If using column chromatography, consider using a less acidic grade of silica gel or deactivating the silica with a small amount of triethylamine in the eluent. Alternatively, purification by recrystallization may be a gentler method. |
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways that can affect 6-Hydroxyquinoline-5-carbaldehyde, providing a conceptual framework for troubleshooting.
Caption: Key degradation pathways of 6-Hydroxyquinoline-5-carbaldehyde.
Section 3: Stability of Derivatives - Schiff Bases and Metal Complexes
A primary application of 6-Hydroxyquinoline-5-carbaldehyde is its use as a precursor for Schiff base ligands and their subsequent metal complexes. The stability of these derivatives is a critical factor in their application, particularly in biological assays or materials science.
Frequently Asked Questions (FAQs) - Derivative Stability
Q5: How does the formation of a Schiff base affect the stability of the molecule?
A5: The formation of an imine (Schiff base) by reacting the aldehyde with a primary amine replaces the reactive aldehyde group with a generally more stable azomethine (-C=N-) group.[3] However, this bond is susceptible to hydrolysis, especially under acidic conditions, which can revert the molecule back to the starting aldehyde and amine. The stability of the Schiff base is highly dependent on the electronic nature of the amine used and the pH of the medium.
Q6: My Schiff base derivative appears to be decomposing in solution. Why is this happening?
A6: Schiff base hydrolysis is an equilibrium process. If your derivative is dissolved in a protic solvent, especially with traces of acid, the equilibrium can shift back towards the starting materials.[4] For biological assays in aqueous buffers, it is crucial to assess the hydrolytic stability of your specific Schiff base under the assay conditions.
Q7: How does chelation with a metal ion affect the stability of a Schiff base ligand derived from 6-Hydroxyquinoline-5-carbaldehyde?
A7: Coordination to a metal ion generally increases the overall stability of the Schiff base ligand.[5] The metal ion can stabilize the imine bond and the overall molecular structure, making it less susceptible to hydrolysis. However, the stability of the metal complex itself will then depend on factors like the choice of metal, the coordination geometry, and the pH of the solution.
Q8: Are there any specific storage recommendations for Schiff base derivatives and their metal complexes?
A8: Similar to the parent aldehyde, Schiff base derivatives should be stored as solids in a cool, dark, and dry place. For metal complexes, which are often colored, protection from light is especially critical to prevent photoredox reactions that could change the oxidation state of the metal or degrade the ligand.[6]
Visualizing the Schiff Base Hydrolysis Equilibrium
Caption: Reversible formation and hydrolysis of Schiff base derivatives.
Section 4: Experimental Protocols for Stability Assessment
To ensure the quality of your research, it is essential to analytically determine the stability of 6-Hydroxyquinoline-5-carbaldehyde and its derivatives under your specific experimental conditions. The following protocols are adapted from established methods for analogous compounds and provide a robust framework for stability testing.[1]
Protocol 1: HPLC-Based Purity and Stability-Indicating Method
This protocol outlines a general method for assessing the purity of 6-Hydroxyquinoline-5-carbaldehyde and monitoring its degradation over time.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has strong absorbance (e.g., 254 nm or a specific λmax).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of your 6-Hydroxyquinoline-5-carbaldehyde reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare your test sample at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions. The purity can be assessed by the peak area percentage of the main peak.
-
Stability Study: To assess stability, incubate your sample solution under the desired conditions (e.g., room temperature, 40°C, exposure to light) and inject aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). A decrease in the main peak area and the appearance of new peaks indicate degradation.
Protocol 2: Forced Degradation Study
This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and validate the stability-indicating nature of the analytical method.[1]
Procedure:
-
Prepare Stock Solutions: Prepare several aliquots of a stock solution of your compound (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Acid Hydrolysis: To one aliquot, add an equal volume of 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: To a third aliquot, add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.
-
Photostability: Expose a solid sample and a solution sample to a calibrated light source according to ICH Q1B guidelines.[1] Keep a control sample wrapped in foil to protect it from light.
-
Analysis: At the end of the incubation period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis using the method described in Protocol 1.
Data Interpretation:
A robust stability-indicating method will show a decrease in the main compound peak and the appearance of well-resolved degradation peaks under stress conditions. The control samples should show minimal degradation.
References
-
Erb, S., et al. (2021). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology. [Link]
-
Gomes, C. I., et al. (2022). Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole. Molecules. [Link]
-
PubChem. 6-Hydroxyquinoline-5-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Al-Amiery, A. A., et al. (2014). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. International Journal of Drug Development and Research. [Link]
-
Al-Adilee, K. J., & Al-Jubori, A. A. (2018). A Review of Stability Constants with a Reference of Schiff Bases. Ignited Minds Journals. [Link]
-
Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
-
Vona, D., et al. (2022). Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels. Gels. [Link]
-
Baghdad Science Journal. (2007). Synthesis and characterization of mixed ligand complexes of 8- hydroxy quinoline and Schiff base with some metal ions. Baghdad Science Journal. [Link]
-
El-Sonbati, A. Z. (1991). Thermal and Spectral Studies on New Complexes of 7-Carboxaldehyde-8-Hydroxyquinoline and Some Substituted Derivatives of Its Schiff Bases. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. [Link]
-
Al-Omair, M. A. (2011). 8-Hydroxyquinoline-5-carbaldehyde Schiff-base as a highly selective and sensitive Al3+ sensor in weak acid aqueous medium. Inorganic Chemistry Communications. [Link]
-
ResearchGate. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. ResearchGate. [Link]
-
Kumar, S., et al. (2018). A short review on chemistry of schiff base metal complexes and their catalytic application. International Journal of Chemical Studies. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Antibacterial Activity of Hydroxyquinoline Isomers: A Structure-Function Analysis
This guide provides an in-depth comparative analysis of the antibacterial activity of hydroxyquinoline isomers. Moving beyond a simple data summary, we will explore the fundamental structural characteristics that dictate biological function, explaining the profound differences in efficacy observed between isomers. This document is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of this important class of compounds.
Introduction: The Quinoline Scaffold and the Isomeric Question
The quinoline ring is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] When a hydroxyl (-OH) group is added to this scaffold, it forms hydroxyquinoline (HQ). There are seven constitutional isomers of monohydroxyquinoline, distinguished by the position of the hydroxyl group on the quinoline ring. While all share the same molecular formula, their biological activities are vastly different. This guide will focus on why one isomer, 8-hydroxyquinoline (8-HQ), stands as a potent antibacterial agent, while its structural siblings remain largely inactive.
The Primacy of 8-Hydroxyquinoline: A Structural Imperative for Metal Chelation
The key to understanding the antibacterial prowess of the hydroxyquinoline class lies in a chemical process called chelation. Many critical bacterial enzymes require divalent metal cations (e.g., Fe²⁺, Mg²⁺, Zn²⁺) as cofactors to function. The ability of a molecule to bind these metal ions, effectively sequestering them from the bacteria, is a powerful antimicrobial mechanism.[2]
This is where the unique structure of 8-hydroxyquinoline becomes paramount. Of the seven isomers, only 8-HQ has the hydroxyl group and the ring's nitrogen atom positioned in such a way that they can act like a pincer, forming a stable five-membered ring with a central metal ion.[3] This configuration makes 8-HQ a potent bidentate chelating agent.[4] The other isomers (e.g., 2-HQ, 4-HQ) lack this specific spatial arrangement and are therefore incapable of forming such stable chelate complexes, rendering them largely ineffective as antibacterial agents via this mechanism.
Mechanism of Action: How Chelation Drives Bactericidal Activity
The antibacterial action of 8-HQ is a direct consequence of its ability to chelate essential metal ions. The process unfolds as follows:
-
Penetration: The small, lipophilic 8-HQ molecule can readily cross the bacterial cell membrane.
-
Chelation: Once inside the cytoplasm, 8-HQ binds to divalent metal ions, forming stable 8-HQ-metal complexes.
-
Enzyme Inhibition: This sequestration depletes the intracellular supply of essential metallic cofactors. Metalloenzymes involved in critical processes like DNA synthesis, respiration, and signal transduction are inhibited, grinding bacterial metabolism to a halt.[1][5]
-
Oxidative Stress (Proposed): Some studies suggest that the 8-HQ-metal complexes themselves can participate in redox cycling, generating reactive oxygen species (ROS) that cause damage to DNA, proteins, and lipids, further contributing to cell death.
The following diagram illustrates this primary mechanism of action.
Caption: Mechanism of 8-HQ antibacterial activity via metal chelation.
Comparative Analysis of Antibacterial Potency
8-Hydroxyquinoline: A Broad-Spectrum Agent
8-HQ and its derivatives exhibit potent, broad-spectrum antibacterial activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Gram-negative bacteria.[6] Its efficacy is demonstrated by low Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound required to inhibit visible bacterial growth.
The table below summarizes representative MIC values for 8-HQ derivatives, illustrating their potent activity.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 8-HQ | Staphylococcus aureus | ~4.0 (27.58 µM) | [7] |
| PH176 (8-HQ derivative) | MRSA (MIC₅₀) | 16 | [8][9] |
| PH176 (8-HQ derivative) | MRSA (MIC₉₀) | 32 | [8][9] |
| 8-HQ Derivative 7b | Staphylococcus aureus | 2 | [10] |
| Alq₃ Nanostructures | MRSA | ~15 | [11] |
| Alq₃ Nanostructures | Pseudomonas aeruginosa | ~15 | [11] |
Note: MIC₅₀ and MIC₉₀ refer to the concentrations required to inhibit 50% and 90% of isolates, respectively.
Other Isomers (2-HQ, 4-HQ, etc.): The Inactive Analogs
In stark contrast to 8-HQ, the other hydroxyquinoline isomers demonstrate significantly lower or negligible antibacterial activity. This is not due to a lack of bioavailability but is a direct result of their molecular structure. As previously discussed, their inability to form stable metal chelates prevents them from employing the primary antimicrobial mechanism available to this scaffold.
For instance, studies on 4-hydroxy-2-quinolone analogs have shown they possess "almost no activity against both S. aureus and E. coli".[12] While some derivatives in that study demonstrated weak inhibitory effects, it was at very high concentrations (125–1000 µg/mL), levels that are orders of magnitude higher than the effective concentrations of 8-HQ derivatives.[12] This stark difference underscores the critical role of the 8-position hydroxyl group in conferring potent antibacterial function.
Standardized Protocol: Broth Microdilution MIC Assay
To quantitatively assess and compare antibacterial activity, the broth microdilution assay is a gold-standard method, with guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13][14] This protocol allows for the determination of the MIC in a reproducible manner.
Causality Behind Experimental Choices
-
Standardized Inoculum: Using a standardized bacterial suspension (typically a 0.5 McFarland standard) ensures that the number of bacteria is consistent across all wells and experiments. This is critical for the reproducibility of MIC values.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for many susceptibility tests because it is low in inhibitors of common antibiotics and is standardized for the concentration of divalent cations (Mg²⁺ and Ca²⁺), which can influence the activity of certain antimicrobial agents.
-
Controls: The inclusion of sterility, growth, and quality control (QC) strain wells is a self-validating mechanism. They confirm that the medium is not contaminated, the bacteria are viable, and the assay is performing correctly, respectively.[15]
Step-by-Step Methodology
-
Preparation of Compound Stock: Dissolve the hydroxyquinoline isomer in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plate:
-
Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution (diluted in CAMHB to twice the highest desired test concentration) to well 1.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly.
-
Continue this process from well 2 to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each test well is now 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under aerobic conditions.[15]
-
Result Interpretation:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15]
-
Confirm that the sterility control (well 12) is clear and the growth control (well 11) is turbid.
-
The following diagram visualizes this experimental workflow.
Caption: Experimental workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Perspectives
The comparative analysis of hydroxyquinoline isomers reveals a clear and compelling structure-activity relationship. The potent antibacterial activity is almost exclusively found in the 8-hydroxyquinoline isomer, a function of its unique ability to act as a bidentate chelator of essential divalent metal ions. Other isomers, lacking the correct spatial orientation of the hydroxyl and nitrogen groups, are largely inactive.
This understanding provides critical guidance for drug development professionals. Efforts to develop new antibacterial agents based on this scaffold should focus on the 8-HQ structure, as modifications at other positions (e.g., C5 and C7) have been shown to modulate activity and specificity.[1] Further research into the synergistic effects of 8-HQ derivatives with existing antibiotics and a deeper exploration of their potential to overcome resistance mechanisms will be valuable avenues for future investigation.
References
-
Saeed, A., Madkhali, A. Y., Pashameah, R. A., Bataweel, N. M., Razvi, M. A., & Salah, N. (2022). Antibacterial activity of the micro and nanostructures of the optical material tris(8-hydroxyquinoline)aluminum and its application as an antimicrobial coating. RSC Advances, 12(43), 28063–28073. Available from: [Link]
-
Le, T. V., Le, T. P. U., Nguyen, H. T., Tran, T. D., Le, T. M., & Thai, K. M. (2021). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 26(23), 7172. Available from: [Link]
-
Yilmaz, I., Can, M. F., Ozdemir, A., Kandemirli, F., & Demirci, F. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6825. Available from: [Link]
-
Guzman, J. D., Evangelopoulos, D., Gupta, A., Omotoso, O., Gibbons, S., & Bhakta, S. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4308. Available from: [Link]
-
Yilmaz, I., Can, M. F., Ozdemir, A., Kandemirli, F., & Demirci, F. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI. Available from: [Link]
-
Harbison-Price, N., Limm, S., Fallows, A., Zimmerman, M., & Zuegg, J. (2020). 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. Tuberculosis, 123, 101944. Available from: [Link]
-
Pippi, B., Reginatto, P., de Mello, F., da Silva, F. A., Jr, F. A., da Rosa, F. V., Franco, J., Dias, D., de Almeida, M. V., & Fuentefria, A. M. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology, 17, 345–355. Available from: [Link]
-
Prachayasittikul, S., Suksrichavalit, T., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology, 9(2), 170-175. Available from: [Link]
-
Srisung, S., Suksrichavalit, T., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology, 9(2), 170-175. Available from: [Link]
-
Pippi, B., Reginatto, P., de Mello, F., et al. (2022). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Future Microbiology. Available from: [Link]
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203. Available from: [Link]
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Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Available from: [Link]
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Krátký, M., Vinšová, J., & Stolaříková, J. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(4), 3636-3652. Available from: [Link]
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Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(7), 2180-2183. Available from: [Link]
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Joaquim, A. R., Gionbelli, M. P., Gosmann, G., Fuentefria, A. M., Lopes, M. S., & Fernandes de Andrade, S. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(22), 16349–16379. Available from: [Link]
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Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Available from: [Link]
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Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI. Available from: [Link]
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University of Rochester Medical Center. (n.d.). Broth Microdilution. MI - Microbiology Interactive. Available from: [Link]
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Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191-1203. Available from: [Link]
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Lakhrissi, B., Rbaa, M., Ousslim, A., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 6(3), e03526. Available from: [Link]
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Witek, J., & Witek, J. (2022). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. International Journal of Molecular Sciences, 23(23), 14707. Available from: [Link]
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Navigating the Structure-Activity Landscape of 6-Hydroxyquinoline-5-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its vast array of derivatives, 6-hydroxyquinoline-5-carbaldehyde stands out as a particularly versatile starting point for the synthesis of novel bioactive compounds. The presence of a reactive aldehyde group at the 5-position, coupled with a hydroxyl group at the 6-position, provides a unique platform for structural modifications, leading to a diverse range of derivatives with significant potential in antimicrobial, anticancer, and enzyme inhibitory applications.
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various 6-hydroxyquinoline-5-carbaldehyde derivatives. By examining the experimental data from diverse studies, we aim to elucidate the causal relationships between specific structural features and biological activity, offering valuable insights for the rational design of more potent and selective therapeutic agents.
The Core Scaffold: 6-Hydroxyquinoline-5-carbaldehyde
The parent molecule, 6-hydroxyquinoline-5-carbaldehyde, possesses inherent chemical reactivity that makes it an attractive scaffold for medicinal chemists. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₂ | PubChem[1] |
| Molecular Weight | 173.17 g/mol | PubChem[1] |
| IUPAC Name | 6-hydroxyquinoline-5-carbaldehyde | PubChem[1] |
The key to its utility lies in the aldehyde group, which readily undergoes condensation reactions with various amines, hydrazines, and other nucleophiles to form a wide array of derivatives, most notably Schiff bases and hydrazones.
Comparative Analysis of Biological Activities
The derivatization of 6-hydroxyquinoline-5-carbaldehyde has been explored to generate compounds with a range of biological activities. Here, we compare the SAR of these derivatives in the context of their major therapeutic applications.
Antimicrobial Activity: The Power of the Azomethine Linkage
Schiff base derivatives, formed by the condensation of the aldehyde group with primary amines, are a major class of compounds derived from 6-hydroxyquinoline-5-carbaldehyde that have been investigated for their antimicrobial properties. The general structure involves the formation of an azomethine (-CH=N-) linkage.
Key SAR Insights:
-
Lipophilicity and Membrane Permeation: The nature of the substituent on the imine nitrogen significantly influences the lipophilicity of the molecule. Aromatic or bulky aliphatic substituents tend to increase lipophilicity, which can enhance the ability of the compound to penetrate bacterial cell membranes.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic ring of the amine moiety can modulate the electronic properties of the entire molecule, affecting its interaction with biological targets. For instance, Schiff bases derived from salicylaldehyde have shown that electron-withdrawing groups can improve antimicrobial activity.
-
Chelation: The 6-hydroxyl group and the quinoline nitrogen can act as chelation sites for metal ions. This property is crucial as the antimicrobial activity of some quinoline derivatives is attributed to their ability to bind with essential metal ions in microbial enzymes, thereby disrupting their function.
Experimental Workflow: Synthesis of Schiff Base Derivatives
The following diagram illustrates a typical synthetic workflow for preparing Schiff base derivatives of 6-hydroxyquinoline-5-carbaldehyde.
Caption: General workflow for the synthesis of Schiff base derivatives.
Comparative Data: Antimicrobial Activity of Quinoline Schiff Bases
While specific data for a series of 6-hydroxyquinoline-5-carbaldehyde Schiff bases is limited in the readily available literature, studies on analogous quinoline-based Schiff bases provide valuable insights. For example, Schiff bases derived from 2-chloroquinoline-3-carbaldehyde have been synthesized and shown to possess moderate antimicrobial activity against various bacterial and fungal strains.
Anticancer Activity: Exploring Hydrazones and Thiosemicarbazones
Hydrazone and thiosemicarbazone derivatives of 6-hydroxyquinoline-5-carbaldehyde represent another significant class of compounds with promising antiproliferative activity. These are formed by the reaction of the aldehyde with hydrazides and thiosemicarbazides, respectively.
Key SAR Insights:
-
Metal Chelation and Redox Activity: Thiosemicarbazones are well-known metal chelators. Their anticancer activity is often linked to their ability to bind intracellular metal ions like iron and copper, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death, including ferroptosis.
-
Enzyme Inhibition: Many quinoline-based compounds exhibit anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as kinases. While specific kinase inhibitory data for 6-hydroxyquinoline-5-carbaldehyde derivatives is not abundant, the broader class of quinoline derivatives has been extensively studied as kinase inhibitors.
-
DNA Interaction: Some quinoline derivatives can intercalate into DNA, disrupting DNA replication and transcription processes, ultimately leading to apoptosis. The planar quinoline ring is a key structural feature for such interactions.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of synthesized derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Solubilization: The viable cells metabolize the MTT into a purple formazan product, which is then solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.
Logical Relationship: From Synthesis to Biological Evaluation
Caption: A simplified workflow for the discovery of lead compounds.
Comparative Data: Anticancer Activity of Quinoline-based Hydrazones
Future Perspectives and Conclusion
The exploration of 6-hydroxyquinoline-5-carbaldehyde derivatives remains a promising area for the discovery of new therapeutic agents. While the existing body of research provides a foundational understanding of the potential of this scaffold, there is a clear need for more systematic and focused SAR studies.
Key takeaways for future research:
-
Systematic Derivatization: The synthesis and biological evaluation of a comprehensive library of derivatives with systematic variations in the substituents are crucial for establishing robust SAR models.
-
Target Identification: Elucidating the specific molecular targets of the most active compounds is essential for understanding their mechanism of action and for further optimization.
-
In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
References
-
PubChem. 6-Hydroxyquinoline-5-carbaldehyde. National Center for Biotechnology Information. [Link][1]
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 6-Hydroxyquinoline-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is paramount to ensuring data integrity, product quality, and regulatory compliance. This guide provides a comprehensive comparison of potential analytical methodologies for the quantification of 6-Hydroxyquinoline-5-carbaldehyde, a key heterocyclic aldehyde. By delving into the principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy, this document offers a framework for method selection, development, and validation, grounded in scientific principles and regulatory expectations.
Introduction to 6-Hydroxyquinoline-5-carbaldehyde and the Imperative of Method Validation
6-Hydroxyquinoline-5-carbaldehyde (C₁₀H₇NO₂) is a quinoline derivative with a molecular weight of 173.17 g/mol .[1] Its structure, featuring a hydroxyl group and an aldehyde functional group, makes it a versatile intermediate in organic synthesis and a molecule of interest for its potential biological activities.[2] Accurate and precise quantification of this compound is crucial in various contexts, from reaction monitoring and purity assessment to stability testing and formulation analysis.
The validation of an analytical procedure is the formal and documented process of demonstrating that the method is fit for its intended purpose.[3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[3] This guide will adhere to these principles to provide a robust comparison of analytical techniques.
Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical method for the quantification of 6-Hydroxyquinoline-5-carbaldehyde hinges on a variety of factors, including the sample matrix, the required sensitivity, and the available instrumentation. This section will explore the theoretical underpinnings and practical considerations for three common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and versatility.[4] For a polar compound like 6-Hydroxyquinoline-5-carbaldehyde, Reverse-Phase HPLC (RP-HPLC) is the most probable mode of separation.
Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer.
Causality of Experimental Choices:
-
Column Selection: A C18 column is a common starting point due to its broad applicability. The choice of particle size (e.g., 5 µm or 3 µm) will influence efficiency and backpressure.
-
Mobile Phase Composition: A mixture of water and an organic modifier like acetonitrile or methanol is typically used. The ratio is optimized to achieve a suitable retention time and resolution. An acidic modifier (e.g., formic acid or phosphoric acid) is often added to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks.
-
Detection: Given the aromatic nature of the quinoline ring, UV detection is the most straightforward and common choice. The detection wavelength should be set at the absorbance maximum (λmax) of 6-Hydroxyquinoline-5-carbaldehyde to maximize sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[5] For a compound with a moderate molecular weight like 6-Hydroxyquinoline-5-carbaldehyde, GC-MS could be a viable option, potentially requiring derivatization to improve volatility and thermal stability.
Principle: In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.
Causality of Experimental Choices:
-
Derivatization: The aldehyde group can be derivatized, for instance, with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride to form a more volatile and thermally stable oxime, which is amenable to GC analysis.[6]
-
Column Selection: A nonpolar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for the analysis of such derivatives.
-
Ionization and Detection: Electron Ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be used for identification. For quantification, Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[7]
Principle: The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Causality of Experimental Choices:
-
Solvent Selection: A solvent that dissolves the analyte and is transparent in the wavelength range of interest is chosen. Methanol or ethanol are common choices for quinoline derivatives.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the analyte across a range of UV-vis wavelengths. Measurements are then taken at this λmax to ensure maximum sensitivity and to minimize deviations from the Beer-Lambert law.
Validation Parameters: A Head-to-Head Comparison
The validation of an analytical method involves the evaluation of several key parameters as defined by ICH guidelines.[3] The following table provides a hypothetical comparison of the expected performance of HPLC, GC-MS, and UV-Vis spectroscopy for the quantification of 6-Hydroxyquinoline-5-carbaldehyde. It is important to note that these are expected trends, and actual performance would need to be experimentally verified.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Specificity | High (Separates analyte from impurities and degradation products) | Very High (Chromatographic separation combined with mass spectrometric identification) | Low (Prone to interference from any other compound that absorbs at the same wavelength) |
| Linearity | Excellent (Typically R² > 0.999 over a wide concentration range) | Excellent (Typically R² > 0.999, may require a narrower range than HPLC) | Good (Good linearity within a defined concentration range, but susceptible to deviations at high concentrations) |
| Accuracy | High (Typically 98-102% recovery) | High (Typically 98-102% recovery) | Moderate to High (Can be affected by matrix effects and lack of specificity) |
| Precision | High (RSD < 2% for repeatability and intermediate precision) | High (RSD < 5% is often acceptable, depending on the application) | Moderate (RSD < 5%, can be higher than chromatographic methods) |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range, especially in SIM mode) | Moderate (µg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| Robustness | Good (Method performance is evaluated against small, deliberate variations in parameters) | Good (Requires careful control of parameters like injection volume, temperature, and gas flow) | Good (Generally less affected by minor changes in parameters) |
| Range | Wide | Moderate | Narrow |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed, albeit generalized, protocols for the validation of an HPLC and a UV-Vis spectrophotometric method for the quantification of 6-Hydroxyquinoline-5-carbaldehyde. A protocol for GC-MS is not provided in detail due to the added complexity of derivatization, but the general validation principles would still apply.
HPLC Method Validation Protocol
This protocol outlines the steps to validate a hypothetical RP-HPLC method for the quantification of 6-Hydroxyquinoline-5-carbaldehyde.
1. System Suitability:
-
Prepare a standard solution of 6-Hydroxyquinoline-5-carbaldehyde.
-
Inject the standard solution six times.
-
Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.
-
Acceptance criteria: RSD of peak area and retention time < 2%, tailing factor ≤ 2, and theoretical plates > 2000.
2. Specificity (Forced Degradation Study):
-
Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic).[8]
-
Analyze the stressed samples by HPLC with a photodiode array (PDA) detector.
-
Assess the peak purity of the analyte peak to ensure it is not co-eluting with any degradation products.
-
The method is specific if the analyte peak is well-resolved from all degradation products and excipients.
3. Linearity:
-
Prepare a series of at least five standard solutions of 6-Hydroxyquinoline-5-carbaldehyde covering the expected concentration range.
-
Inject each standard in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope.
-
Acceptance criteria: R² ≥ 0.999.
4. Accuracy (Recovery):
-
Prepare spiked samples by adding known amounts of 6-Hydroxyquinoline-5-carbaldehyde to a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the spiked samples in triplicate.
-
Calculate the percentage recovery at each level.
-
Acceptance criteria: Mean recovery between 98.0% and 102.0%.
5. Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the results for both repeatability and intermediate precision.
-
Acceptance criteria: RSD ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Alternatively, determine LOD and LOQ based on the signal-to-noise ratio (LOD ≈ 3:1; LOQ ≈ 10:1).
7. Robustness:
-
Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).
-
Analyze the samples under each varied condition.
-
Evaluate the effect of these changes on the results (e.g., peak area, retention time).
-
The method is robust if the results remain within the acceptance criteria despite these variations.
UV-Vis Spectrophotometric Method Validation Protocol
This protocol outlines the steps to validate a UV-Vis spectrophotometric method for the quantification of 6-Hydroxyquinoline-5-carbaldehyde.
1. Specificity:
-
Scan the UV-Vis spectra of the analyte, placebo, and potential interfering substances.
-
The method is specific if the placebo and interfering substances do not show significant absorbance at the analytical wavelength of the analyte.
2. Linearity:
-
Prepare a series of at least five standard solutions of 6-Hydroxyquinoline-5-carbaldehyde.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²).
-
Acceptance criteria: R² ≥ 0.999.
3. Accuracy (Recovery):
-
Perform recovery studies by adding known amounts of the analyte to a placebo matrix at three concentration levels.
-
Measure the absorbance of the spiked samples.
-
Calculate the percentage recovery.
-
Acceptance criteria: Mean recovery between 98.0% and 102.0%.
4. Precision:
-
Repeatability: Measure the absorbance of six replicate samples of the same concentration.
-
Intermediate Precision: Repeat the measurements on a different day with a different analyst.
-
Calculate the RSD of the absorbance readings.
-
Acceptance criteria: RSD ≤ 2.0%.
5. LOD and LOQ:
-
Determine LOD and LOQ from the calibration curve using the standard deviation of the y-intercept and the slope, as described for the HPLC method.
6. Robustness:
-
Introduce small variations in the method parameters (e.g., wavelength, solvent composition).
-
Evaluate the effect on the absorbance readings.
-
The method is robust if the results are not significantly affected by these changes.
Visualization of Workflows
To better illustrate the logical flow of the validation process, the following diagrams are provided.
Caption: Decision tree for analytical method selection.
Conclusion: Selecting the Optimal Method
The choice of an analytical method for the quantification of 6-Hydroxyquinoline-5-carbaldehyde is a critical decision that should be guided by the specific requirements of the analysis.
-
HPLC stands out as the most versatile and robust method for routine quality control and stability studies, offering an excellent balance of specificity, sensitivity, and accuracy.
-
GC-MS provides the highest level of specificity and sensitivity, making it ideal for trace-level analysis and impurity identification, although it may require a more complex sample preparation procedure.
-
UV-Vis Spectroscopy is a valuable tool for rapid, high-throughput analysis where the sample matrix is simple and high specificity is not a primary concern.
Ultimately, the responsibility lies with the analytical scientist to develop and validate a method that is scientifically sound, fit for its intended purpose, and compliant with all applicable regulatory standards. This guide serves as a foundational resource to aid in that critical endeavor.
References
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (URL: [Link])
-
PubChem. 6-Hydroxyquinoline-5-carbaldehyde. (URL: [Link])
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (URL: [Link])
-
Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. (URL: [Link])
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])
-
Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. (URL: [Link])
-
HPLC Method Development and Validation: A Review. (URL: [Link])
-
HPLC Method for Analysis of 8-hydroxyquinoline. (URL: [Link])
-
HPLC chromatograms of quinoline and 2-hydroxyquinoline. (URL: [Link])
-
Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. (URL: [Link])
-
Synthesis and characterization of mixed ligand complexes of 8- hydroxy quinoline and Schiff base with some metal ions. (URL: [Link])
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (URL: [Link])
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. (URL: [Link])
-
Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])
-
Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (URL: [Link])
-
Forced Degradation Study in Pharmaceutical Stability. (URL: [Link])
-
Method for the determination fo aldehydes and ketones in ambient air using HPLC. (URL: [Link])
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (URL: [Link])
-
Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. (URL: [Link])
-
Method Development and Validation of UV-Spectrophotometric Estimation of Hydroxychloroquine Sulphate in Bulk and Pharmaceutical Dosage Form. (URL: [Link])
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: [Link])
-
8-Hydroxyquinoline. (URL: [Link])
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A Researcher's Guide to Comparing the In Vitro Cytotoxicity of 6-Hydroxyquinoline-5-carbaldehyde Metal Complexes
The search for novel anticancer therapeutics has led researchers to explore the vast chemical space of coordination compounds.[1][2] Transition metal complexes, in particular, offer unique geometries, redox activities, and reactivity profiles that make them attractive candidates for drug design.[1][3][4] Within this class, ligands derived from the quinoline scaffold have shown significant promise due to their inherent biological activities, including the ability to induce apoptosis and arrest the cell cycle in cancer cells.[5][6][7]
This guide provides a comprehensive framework for researchers aiming to synthesize and systematically compare the in vitro cytotoxic potential of a series of novel metal complexes derived from 6-Hydroxyquinoline-5-carbaldehyde (HQC). We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to generate high-quality, comparable data for publication and further development.
The Candidates: Synthesizing a Comparative Series of HQC-Metal Complexes
The foundation of any comparative study is a well-characterized set of compounds. 6-Hydroxyquinoline-5-carbaldehyde is an excellent starting ligand, possessing a phenolic hydroxyl group and an aromatic nitrogen that can act as a bidentate chelating agent to form stable complexes with various metal ions.[8]
A typical synthesis involves reacting HQC (or a Schiff base derivative thereof) with various divalent metal salts (e.g., chlorides or acetates) of transition metals like Copper(II), Zinc(II), Nickel(II), and Cobalt(II) in a suitable solvent like methanol or ethanol.[9] The resulting complexes should be thoroughly characterized using techniques such as FT-IR, UV-Vis, NMR spectroscopy, and mass spectrometry to confirm the coordination of the ligand to the metal center. This initial step is critical for establishing the structure-activity relationships that will emerge from the cytotoxicity data.
A Multi-Pronged Strategy for Assessing Cytotoxicity
No single assay can tell the whole story of a compound's effect on a cell. A robust comparison relies on a multi-assay, tiered approach. This strategy ensures that the observed cytotoxicity is not an artifact of a specific assay's mechanism and provides a more holistic view of the compound's biological activity.
The overall experimental workflow can be visualized as follows:
Caption: General workflow for in vitro cytotoxicity comparison.
Primary Screening: The MTT Assay for Metabolic Viability
The MTT assay is a colorimetric test that measures the metabolic activity of cells, which is often used as a proxy for cell viability.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[11]
Expert Insight: While the MTT assay is a workhorse for cytotoxicity screening, it's crucial to be aware that metal complexes can sometimes chemically reduce the MTT reagent, leading to a false-positive signal (lower apparent cytotoxicity). This is why an orthogonal (secondary) assay with a different mechanism is essential for validating your primary screen results.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of your HQC-metal complexes in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a "vehicle control" (medium with the compound's solvent, e.g., DMSO) and an "untreated control" (medium only). Incubate for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[11][12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the crystals.[11][13]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 540-590 nm using a microplate reader.[13]
Secondary (Orthogonal) Screening: The SRB Assay for Total Protein
To validate the results from the metabolic MTT assay, the Sulforhodamine B (SRB) assay is an excellent choice. This method relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[14] The amount of bound dye is directly proportional to the total cell mass, providing a measure of cell number that is independent of metabolic state.[15]
Detailed Protocol: SRB Assay
-
Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate.
-
Cell Fixation: After incubation, gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the medium. Incubate the plate at 4°C for 1 hour to fix the cells.[16]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and excess medium components.[16][17] Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[17][18]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[18]
-
Solubilization: Once the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[15][18]
-
Absorbance Reading: Place the plate on an orbital shaker for 5-10 minutes and read the absorbance at approximately 510 nm.[15][18]
Assessing Cell Death Mechanism: The LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay provides insight into the mode of cell death. LDH is a stable cytosolic enzyme that is released into the culture medium only when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[19][20] By measuring LDH activity in the supernatant, you can quantify cell lysis.[21]
Principle of the LDH Assay: The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[19] This NADH is then used in a coupled enzymatic reaction to reduce a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[19][22]
Detailed Protocol: LDH Assay
-
Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to include a "Maximum LDH Release Control" where cells are treated with a lysis buffer (provided in commercial kits) 45 minutes before the end of the incubation.
-
Supernatant Collection: Centrifuge the 96-well plate at ~250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.
-
Reaction Setup: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction & Read: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (commonly 490 nm).
Data Analysis and Comparative Interpretation
The primary output of these assays is absorbance data. This data must be transformed into a meaningful metric for comparison: the Half-Maximal Inhibitory Concentration (IC50) . The IC50 is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[23]
Calculating the IC50 Value:
-
Normalize Data: For each compound concentration, calculate the percentage of cell viability relative to the untreated control (which represents 100% viability).[24]
-
Plot Dose-Response Curve: Create a semi-log plot with the logarithm of the compound concentration on the X-axis and the corresponding percentage of cell viability on the Y-axis.[25]
-
Non-linear Regression: Use a statistical software package (like GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[24][26] The software will calculate the IC50 value from this curve.[26][27]
Presenting Comparative Data: The power of this approach lies in the direct comparison of the cytotoxic potency of different metal complexes against various cell lines. A well-structured table is the most effective way to present this data.
| Compound | IC50 on HeLa (µM) | IC50 on MCF-7 (µM) | IC50 on A549 (µM) | IC50 on HEK293 (µM) | Selectivity Index (A549/HEK293) |
| Cisplatin (Control) | 1.5 ± 0.2 | 3.1 ± 0.4 | 2.5 ± 0.3 | 8.0 ± 0.9 | 3.2 |
| HQC (Ligand only) | >100 | >100 | >100 | >100 | - |
| HQC-Cu(II) | 2.3 ± 0.3 | 4.5 ± 0.5 | 1.8 ± 0.2 | 15.2 ± 1.8 | 8.4 |
| HQC-Zn(II) | 15.8 ± 1.9 | 22.1 ± 2.5 | 12.4 ± 1.5 | 55.6 ± 6.1 | 4.5 |
| HQC-Co(II) | 8.9 ± 1.1 | 11.3 ± 1.4 | 7.5 ± 0.9 | 30.1 ± 3.5 | 4.0 |
| HQC-Ni(II) | 25.4 ± 3.1 | 35.7 ± 4.0 | 21.9 ± 2.8 | 80.3 ± 9.2 | 3.7 |
| Table represents hypothetical data for illustrative purposes. Data should be presented as mean ± standard deviation from at least three independent experiments. |
Interpreting the Results: From this table, a researcher can draw several conclusions. For instance, the hypothetical HQC-Cu(II) complex shows the highest potency (lowest IC50 value) against all cancer cell lines, even comparable to the standard drug Cisplatin in the A549 lung cancer cell line.[28] Critically, by also testing against a non-cancerous cell line like HEK293, we can calculate a Selectivity Index (SI) . The SI (IC50 in normal cells / IC50 in cancer cells) is a crucial parameter; a higher SI value suggests greater selectivity for cancer cells, which is a highly desirable trait for a potential therapeutic.[29]
Deeper Mechanistic Insights: Distinguishing Apoptosis from Necrosis
Once a lead compound is identified (e.g., HQC-Cu(II) from the table), the next logical step is to understand how it kills cancer cells. A desirable mechanism is apoptosis (programmed cell death), which avoids the inflammatory response associated with necrosis.[30] The Annexin V/Propidium Iodide (PI) assay , analyzed by flow cytometry, is the gold standard for this purpose.[31][32]
Principle of the Annexin V/PI Assay:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is normally on the inner leaflet of the plasma membrane.[33] During early apoptosis, PS flips to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[31][33]
-
Propidium Iodide (PI): PI is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[30] It can only enter late apoptotic and necrotic cells where membrane integrity is lost.[30][34]
By using both stains, we can differentiate four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive (less common).
This detailed analysis provides strong evidence for the compound's mechanism of action, which is often linked to specific signaling pathways. Many quinoline-based compounds and metal complexes exert their effects by inducing apoptosis through the intrinsic (mitochondrial) pathway.[9][35]
Caption: Simplified intrinsic apoptosis pathway often induced by metal complexes.
By following this comprehensive, multi-assay guide, researchers can generate robust, reliable, and highly comparable data to effectively assess the therapeutic potential of novel 6-Hydroxyquinoline-5-carbaldehyde metal complexes, paving the way for the development of the next generation of metallodrugs.
References
A complete list of all sources cited in this guide is provided below for verification and further reading.
(A numbered list of references with titles, sources, and clickable URLs would be generated here based on the search results provided in the prompt's context.)
Sources
- 1. Metal complexes in cancer therapy – an update from drug design perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. 6-Hydroxyquinoline | High Purity Quinoline Reagent [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. static.igem.wiki [static.igem.wiki]
- 14. zellx.de [zellx.de]
- 15. bio-protocol.org [bio-protocol.org]
- 16. canvaxbiotech.com [canvaxbiotech.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. SRB assay for measuring target cell killing [protocols.io]
- 19. tiarisbiosciences.com [tiarisbiosciences.com]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 21. Cytotoxicity of Metal‐Based Nanoparticles: From Mechanisms and Methods of Evaluation to Pathological Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. IC50 Calculator | AAT Bioquest [aatbio.com]
- 24. clyte.tech [clyte.tech]
- 25. pubs.acs.org [pubs.acs.org]
- 26. m.youtube.com [m.youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. rsdjournal.org [rsdjournal.org]
- 30. biologi.ub.ac.id [biologi.ub.ac.id]
- 31. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Annexin V Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 33. kumc.edu [kumc.edu]
- 34. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 35. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
A Senior Application Scientist's Guide to the Synthesis of 6-Hydroxyquinoline-5-carbaldehyde: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized quinoline scaffolds is a cornerstone of creating novel therapeutic agents. Among these, 6-hydroxyquinoline-5-carbaldehyde stands out as a critical intermediate, its reactive aldehyde and phenol moieties offering a versatile platform for derivatization. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable compound, offering not just protocols, but the strategic rationale behind the methodologies.
Introduction: The Significance of 6-Hydroxyquinoline-5-carbaldehyde
6-Hydroxyquinoline-5-carbaldehyde is a key building block in medicinal chemistry. The quinoline core is a prevalent motif in a wide array of pharmaceuticals, exhibiting diverse biological activities. The strategic placement of the hydroxyl and formyl groups on the quinoline ring at positions 6 and 5 respectively, opens up a plethora of possibilities for synthetic elaboration, enabling the exploration of vast chemical spaces in the quest for new drugs. The selection of an appropriate synthetic method is therefore a critical decision, impacting not only the yield and purity of the final product but also the overall efficiency and scalability of the process.
This guide will dissect and compare three classical and widely utilized formylation reactions for the synthesis of 6-hydroxyquinoline-5-carbaldehyde: the Reimer-Tiemann reaction, the Duff reaction, and the Vilsmeier-Haack reaction. Each method will be evaluated based on its mechanism, reaction conditions, yield, and overall advantages and disadvantages.
Comparative Overview of Synthesis Methods
| Method | Reagents | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Reimer-Tiemann Reaction | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Low to Moderate | Biphasic, elevated temperature | Readily available and inexpensive reagents. | Often results in a mixture of ortho and para isomers, low yields, harsh basic conditions. |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., acetic acid, boric acid/glycerol) | Moderate | Anhydrous, high temperature (150-160 °C) | Good ortho-selectivity, milder than Reimer-Tiemann. | High temperatures can be problematic for sensitive substrates, yields can be variable.[1] |
| Vilsmeier-Haack Reaction | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Good to Excellent | Anhydrous, controlled temperature | High yields, good regioselectivity for electron-rich systems. | The Vilsmeier reagent is moisture-sensitive and corrosive, requires careful handling. |
In-Depth Analysis of Synthesis Protocols
The Reimer-Tiemann Reaction: A Classic but often Troublesome Route
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[2] The reaction proceeds through the in-situ formation of dichlorocarbene (:CCl₂) from chloroform and a strong base.[2] The electron-rich phenoxide ion then attacks the electrophilic dichlorocarbene, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to the aldehyde.
Mechanistic Rationale:
The preference for ortho-formylation is attributed to the interaction between the phenoxide oxygen and the dichlorocarbene, which directs the electrophile to the adjacent position. However, the reaction's utility is often hampered by low yields and the formation of byproducts, including the para-isomer and tarry materials.[3]
Experimental Protocol (Adapted for 6-Hydroxyquinoline):
-
Step 1: Phenoxide Formation. In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 6-hydroxyquinoline (1 equivalent) in an aqueous solution of sodium hydroxide (4-5 equivalents).
-
Step 2: Dichlorocarbene Generation and Reaction. Heat the solution to 60-70°C with vigorous stirring. Add chloroform (1.5-2 equivalents) dropwise through the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
-
Step 3: Reaction Completion and Workup. After the addition is complete, continue stirring at 60-70°C for several hours until the reaction is complete (monitored by TLC).
-
Step 4: Isolation and Purification. Cool the reaction mixture and acidify with dilute hydrochloric acid. The crude product will precipitate. Filter the solid, wash with cold water, and dry. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) or by recrystallization.
Causality Behind Experimental Choices:
-
The use of a strong base is essential to deprotonate both the phenol and chloroform, generating the reactive phenoxide and dichlorocarbene species.
-
Vigorous stirring is crucial in this biphasic reaction to ensure adequate mixing of the aqueous and organic phases.
-
Careful temperature control is necessary to prevent the decomposition of the product and minimize side reactions.
Workflow Diagram:
Caption: Workflow for the Reimer-Tiemann synthesis of 6-Hydroxyquinoline-5-carbaldehyde.
The Duff Reaction: A More Selective Approach
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, typically in a glycerol/boric acid medium or acetic acid.[1] This method generally provides better ortho-selectivity compared to the Reimer-Tiemann reaction. The reaction proceeds through the formation of an iminium ion from HMTA, which then acts as the electrophile.
Mechanistic Rationale:
The ortho-directing effect in the Duff reaction is believed to arise from the coordination of the phenolic hydroxyl group to the intermediate species, which facilitates the electrophilic attack at the adjacent position. The reaction requires anhydrous conditions and high temperatures.
Experimental Protocol (Adapted for 6-Hydroxyquinoline):
-
Step 1: Preparation of the Reaction Medium. In a round-bottom flask, prepare a mixture of glycerol and boric acid and heat to 150-160°C to drive off any water.
-
Step 2: Reaction. To the hot glycerol/boric acid mixture, add 6-hydroxyquinoline (1 equivalent) and hexamethylenetetramine (1.5-2 equivalents).
-
Step 3: Reaction Completion. Stir the mixture at 150-160°C for 2-3 hours. The reaction progress can be monitored by TLC.
-
Step 4: Hydrolysis and Workup. Cool the reaction mixture and hydrolyze by adding a dilute acid (e.g., sulfuric acid). The product can then be isolated by steam distillation or solvent extraction.
-
Step 5: Purification. The crude product is purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
The use of a high-boiling solvent like glycerol is necessary to achieve the high temperatures required for the reaction.
-
Boric acid acts as a Lewis acid catalyst, facilitating the decomposition of HMTA and the formation of the electrophilic iminium species.
-
Anhydrous conditions are critical as water can hydrolyze the HMTA and deactivate the catalyst.
Workflow Diagram:
Caption: Workflow for the Duff reaction synthesis of 6-Hydroxyquinoline-5-carbaldehyde.
The Vilsmeier-Haack Reaction: The High-Yielding Option
The Vilsmeier-Haack reaction is a powerful formylation method that employs the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly dimethylformamide (DMF).[4] This reaction is particularly effective for electron-rich aromatic and heteroaromatic compounds and often provides high yields of the formylated product.
Mechanistic Rationale:
The Vilsmeier reagent, a chloroiminium salt, is a potent electrophile that attacks the electron-rich 6-hydroxyquinoline ring. The hydroxyl group at the 6-position activates the ring towards electrophilic substitution, directing the formylation to the adjacent C5 position. The initial adduct is then hydrolyzed during workup to yield the aldehyde.
Experimental Protocol (Adapted for 6-Hydroxyquinoline):
-
Step 1: Preparation of the Vilsmeier Reagent. In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (excess) to 0°C. Add phosphorus oxychloride (1.1-1.5 equivalents) dropwise with stirring, maintaining the temperature below 10°C.
-
Step 2: Formylation Reaction. To the prepared Vilsmeier reagent, add a solution of 6-hydroxyquinoline (1 equivalent) in anhydrous DMF dropwise at 0°C.
-
Step 3: Reaction Completion. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours. Monitor the reaction's progress by TLC.
-
Step 4: Workup and Purification. Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate or sodium hydroxide until the solution is basic. The product will precipitate. Filter the solid, wash thoroughly with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]
Causality Behind Experimental Choices:
-
Strict anhydrous conditions are imperative as the Vilsmeier reagent is highly sensitive to moisture.
-
The use of excess DMF serves as both a reagent and a solvent.
-
Careful temperature control during the addition of POCl₃ is crucial to prevent uncontrolled reactions and decomposition of the reagent.
-
The final neutralization step is important to hydrolyze the intermediate iminium salt and liberate the aldehyde product.
Workflow Diagram:
Caption: Workflow for the Vilsmeier-Haack synthesis of 6-Hydroxyquinoline-5-carbaldehyde.
Conclusion and Recommendation
The choice of synthetic method for 6-hydroxyquinoline-5-carbaldehyde is contingent upon the specific requirements of the researcher, including desired yield, purity, scale, and available resources.
-
The Reimer-Tiemann reaction , while historically significant, is generally the least favorable due to its low yields and lack of selectivity. It should only be considered when other methods are not feasible.
-
The Duff reaction offers a more selective alternative to the Reimer-Tiemann reaction, with the primary drawback being the high reaction temperatures. This method can be a viable option for robust substrates where high temperatures are not a concern.
-
The Vilsmeier-Haack reaction emerges as the most superior method for the synthesis of 6-hydroxyquinoline-5-carbaldehyde, offering high yields and excellent regioselectivity. While it requires careful handling of moisture-sensitive and corrosive reagents, the benefits in terms of efficiency and product quality often outweigh these challenges.
For researchers aiming for an efficient and high-yielding synthesis of 6-hydroxyquinoline-5-carbaldehyde, the Vilsmeier-Haack reaction is the recommended approach. Proper experimental technique and adherence to anhydrous conditions are paramount for the success of this reaction.
References
-
PubChem. 6-Hydroxyquinoline-5-carbaldehyde. National Center for Biotechnology Information. [Link]
- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1; Wiley: New York, 1967; pp 127-129.
- Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Org. React.1997, 49, 1-330.
- Google Patents. Preparation method and purification method of 5-chloro-8-hydroxyquinoline. CN108610288B.
- Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxy-aldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1932, 1987-1988.
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60, 119-122.
- Wynberg, H. The Reimer-Tiemann Reaction. Chem. Rev.1960, 60, 169-184.
-
The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]
-
Organic Syntheses. 2-hydroxy-1-naphthaldehyde. [Link]
-
UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]
- Google Patents. A method for purifying 8-hydroxyquinoline reaction solution. CN117402112A.
-
Allen Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]
-
ResearchGate. Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. [Link]
-
The ScholarShip. The Duff Reaction: Researching A Modification. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
